ML-18
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKVJNCYOSFDGC-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Potent and Selective 7-Dehydrocholesterol Reductase (DHCR7) Inhibitors
Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "ML-18" as a 7-dehydrocholesterol reductase (DHCR7) inhibitor. This guide will, therefore, focus on the mechanism of action of potent and selective DHCR7 inhibitors as a class, using the well-characterized research compound AY9944 as a representative example to fulfill the detailed requirements of this technical overview.
Introduction
7-Dehydrocholesterol reductase (DHCR7) is a critical enzyme in the cholesterol biosynthesis pathway, responsible for catalyzing the final step in the Kandutsch-Russell pathway: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] Genetic mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), a developmental disorder characterized by a deficiency in cholesterol and an accumulation of 7-DHC.[1][3] Potent and selective inhibitors of DHCR7, such as AY9944, are invaluable research tools for creating cellular and animal models of SLOS, allowing for in-depth study of the disease's pathogenesis.[3][4] This guide provides a detailed overview of the mechanism of action of these inhibitors, their impact on cellular signaling, and the experimental protocols used for their characterization.
Core Mechanism of Action
The primary mechanism of action of selective DHCR7 inhibitors is the direct competitive or non-competitive binding to the active site of the DHCR7 enzyme.[5] This binding event prevents the substrate, 7-dehydrocholesterol (7-DHC), from being reduced to cholesterol.[5] The inhibition of this crucial step in the cholesterol biosynthesis pathway has two major biochemical consequences:
-
Accumulation of 7-Dehydrocholesterol (7-DHC): With the forward reaction blocked, the precursor 7-DHC accumulates within the cell. Elevated levels of 7-DHC and its oxysterol derivatives are a key pathological feature of SLOS and are thought to contribute significantly to the disease's neurotoxic effects.[6]
-
Depletion of Cholesterol: The inability to convert 7-DHC to cholesterol leads to a cellular deficiency of this essential lipid. Cholesterol is a vital component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.
This dual effect of 7-DHC accumulation and cholesterol depletion disrupts cellular homeostasis and impacts multiple signaling pathways.
Affected Signaling Pathways
The inhibition of DHCR7 has significant downstream effects on cellular signaling, primarily due to the altered sterol profile within the cell.
DHCR7 inhibitors directly target the final step of the Kandutsch-Russell pathway for cholesterol synthesis. The accumulation of 7-DHC can also lead to feedback inhibition of earlier enzymes in the pathway, such as HMG-CoA reductase.[7]
References
- 1. Transcriptomic Changes Associated with Loss of Cell Viability Induced by Oxysterol Treatment of a Retinal Photoreceptor-Derived Cell Line: An In Vitro Model of Smith–Lemli–Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Changes Associated with Loss of Cell Viability Induced by Oxysterol Treatment of a Retinal Photoreceptor-Derived Cell Line: An In Vitro Model of Smith-Lemli-Opitz Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Dehydrocholesterol-derived oxysterols cause neurogenic defects in Smith-Lemli-Opitz syndrome | eLife [elifesciences.org]
- 7. JCI - 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome [jci.org]
ML-18: A Non-Peptide Antagonist of the Bombesin Receptor Subtype-3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The bombesin receptor subtype-3 (BRS-3) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for various conditions, including obesity, diabetes, and cancer.[1][2] Unlike other bombesin receptors, BRS-3 does not bind with high affinity to the naturally occurring bombesin-like peptides, rendering it an orphan receptor.[1] The development of selective ligands for BRS-3 is crucial for elucidating its physiological roles and for advancing therapeutic strategies. ML-18 is a non-peptide small molecule that has been identified as a selective antagonist of BRS-3.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and detailed experimental protocols for its characterization.
Chemical Properties of this compound
This compound is the S-enantiomer of its corresponding chemical series. Its fundamental chemical characteristics are summarized in the table below.
| Property | Value |
| Chemical Name | (αS)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide |
| Molecular Formula | C₃₂H₃₅N₅O₅ |
| Molecular Weight | 569.65 g/mol |
| CAS Number | 1422269-30-4 |
Mechanism of Action and In Vitro Activity
This compound functions as a competitive antagonist at the bombesin receptor subtype-3. Its in vitro activity has been characterized through various binding and functional assays.
Binding Affinity
This compound demonstrates selectivity for BRS-3 over other bombesin receptor subtypes, namely the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR). The inhibitory concentrations (IC₅₀) from competitive radioligand binding assays are presented below.[3][4][5]
| Receptor | IC₅₀ (µM) |
| BRS-3 | 4.8 |
| GRPR | 16 |
| NMBR | >100 |
Functional Antagonism
This compound effectively inhibits the downstream signaling pathways activated by BRS-3 agonists. In cells expressing BRS-3, agonist stimulation typically leads to the activation of a Gq protein-coupled signaling cascade. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2][6][7]
This compound has been shown to inhibit agonist-induced cellular responses, including:
-
Calcium Mobilization: this compound at a concentration of 16 µM reversibly inhibits the elevation of cytosolic Ca²⁺ induced by the BRS-3 agonist BA1 in lung cancer cells loaded with the fluorescent calcium indicator FURA2-AM.[3][5]
-
EGFR and ERK Phosphorylation: this compound (16 µM) inhibits the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) that is induced by BRS-3 activation with BA1.[3][5]
-
Cell Proliferation: By blocking these signaling pathways, this compound has been demonstrated to inhibit the proliferation of lung cancer cells.[3][5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a BRS-3 antagonist.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the BRS-3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human BRS-3 (e.g., NCI-H1299 lung cancer cells).[3][5]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled agonist in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 30-60 minutes at 37°C).[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.
Materials:
-
Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator.[9][10][11]
-
Pluronic F-127.[10]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
BRS-3 agonist (e.g., BA1).
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Seed the BRS-3 expressing cells in a 96-well plate or on coverslips suitable for fluorescence microscopy.
-
Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of a small amount of Pluronic F-127 to aid in solubilization, for 30-60 minutes at 37°C.[10]
-
Wash the cells with buffer to remove extracellular Fura-2 AM.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.
-
Measure the baseline fluorescence ratio by exciting the cells at both 340 nm and 380 nm and measuring the emission at ~510 nm.[11]
-
Add the BRS-3 agonist to stimulate the cells and immediately begin recording the fluorescence ratio over time.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Analyze the data by calculating the peak increase in the fluorescence ratio in response to the agonist in the presence and absence of this compound.
EGFR and ERK Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on agonist-induced phosphorylation of key downstream signaling proteins.
Materials:
-
Cells stably expressing BRS-3.
-
BRS-3 agonist (e.g., BA1).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK).
-
Primary antibodies for total EGFR and total ERK (for normalization).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, etc.).
Procedure:
-
Culture BRS-3 expressing cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal phosphorylation levels.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with the BRS-3 agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-EGFR and p-ERK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and total ERK to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylation.
Visualizations
BRS-3 Signaling Pathway
Caption: BRS-3 receptor signaling cascade.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound.
Logical Relationship of Competitive Antagonism
Caption: Competitive antagonism at BRS-3.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the physiological and pathological roles of the bombesin receptor subtype-3. Its selectivity and demonstrated in vitro antagonist activity make it a solid starting point for further drug development efforts. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel BRS-3 ligands.
Future research should focus on obtaining a definitive Kᵢ value for this compound to more precisely quantify its binding affinity. Furthermore, in vivo studies are critically needed to evaluate the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models of diseases such as obesity, diabetes, and cancer. Such studies will be instrumental in determining the therapeutic potential of targeting BRS-3 with antagonists like this compound.
References
- 1. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth [agris.fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Bombesin Receptor Subtype-3 Regulates Tumor Growth by HER2 Tyrosine Phosphorylation in a Reactive Oxygen Species-Dependent Manner in Lung Cancer Cells [mdpi.com]
- 7. uniprot.org [uniprot.org]
- 8. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Fura-2 QBT Calcium Kit: A homogenous Fura-2 calcium assay [moleculardevices.com]
The Role of ML-18 in the Inhibition of Lung Cancer Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One such promising avenue of research involves the targeting of the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR) implicated in tumor proliferation. ML-18 has emerged as a key small molecule inhibitor in this context. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
This compound is a non-peptide antagonist of the Bombesin Receptor Subtype-3 (BRS-3) that has been shown to inhibit the growth of lung cancer cells.[1][2] It functions by blocking the signaling cascade initiated by the activation of BRS-3, which in turn leads to the transactivation of other critical receptors such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] This inhibition ultimately results in a reduction of downstream signaling pathways responsible for cell proliferation.[1][2]
Core Mechanism of Action
This compound exerts its anti-cancer effects by specifically antagonizing the Bombesin Receptor Subtype-3. The activation of BRS-3 in lung cancer cells initiates a signaling cascade that involves the transactivation of EGFR and HER2.[3][4] This process is dependent on Src kinase, the production of reactive oxygen species (ROS), and the activity of matrix metalloproteases (MMPs).[4][5] By blocking the initial step of BRS-3 activation, this compound effectively abrogates these downstream effects.
Specifically, this compound has been demonstrated to inhibit the agonist-induced elevation of cytosolic Ca2+ and the tyrosine phosphorylation of both EGFR and ERK in lung cancer cells.[1][2][6] This disruption of key signaling nodes directly translates to an inhibition of cellular proliferation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in lung cancer models.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Ligand | IC50 Value | Reference |
| BRS-3 | NCI-H1299 (BRS-3 transfected) | (125)I-BA1 | 4.8 µM | [1] |
| GRPR | NCI-H1299 | 16 µM | [1] | |
| NMBR | NCI-H1299 | >100 µM | [1] |
Table 2: Inhibition of Cellular Proliferation by this compound
| Cell Line | Treatment | Concentration | Effect | Reference |
| NCI-H1299 (BRS-3 transfected) | This compound | 4.8 µM | Little effect | [2] |
| NCI-H1299 (BRS-3 transfected) | This compound | 16 µM | Moderate inhibition | [2] |
| NCI-H1299 (BRS-3 transfected) | This compound | 48 µM | Strong inhibition | [2] |
| NCI-H1299 (BRS-3 transfected) | Gefitinib + 48 µM this compound | - | IC50 of ~4.5 µM for Gefitinib | [2] |
Signaling Pathways and Experimental Workflows
BRS-3 Signaling Pathway in Lung Cancer
The following diagram illustrates the signaling pathway initiated by BRS-3 activation and the point of inhibition by this compound.
References
- 1. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bombesin receptor subtype-3 agonists stimulate the growth of lung cancer cells and increase EGF receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombesin receptor subtype-3 agonists stimulate the growth of lung cancer cells and increase EGF receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Downstream Effects of ML-18: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides an in-depth technical guide on the downstream effects of ML-18, a non-peptide antagonist of the Bombesin Receptor Subtype-3 (BRS-3). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction
This compound is a selective, non-peptide antagonist of the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR) implicated in various physiological processes and pathological conditions, including cancer.[1][2] This guide elucidates the downstream molecular consequences of this compound action, providing researchers with the necessary information to design and interpret experiments aimed at understanding BRS-3 signaling and the therapeutic potential of its antagonists.
Quantitative Data Summary
The inhibitory effects of this compound on BRS-3 and its downstream signaling have been quantified in various studies. The following tables summarize the key findings.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Radioligand | IC50 (μM) | Reference |
| BRS-3 | NCI-H1299 (transfected) | ¹²⁵I-BA1 | 4.8 | [1] |
| GRPR | NCI-H1299 (transfected) | ¹²⁵I-BA1 | 16 | [1] |
| NMBR | NCI-H1299 (transfected) | ¹²⁵I-BA1 | >100 | [1] |
Table 2: Inhibition of Downstream Signaling by this compound
| Downstream Effect | Cell Line | Agonist | This compound Concentration (μM) | Observed Inhibition | Reference |
| Cytosolic Ca²⁺ Elevation | NCI-H1299 (transfected) | 10 nM BA1 | 16 | Reversible inhibition | [1][2] |
| EGFR Tyrosine Phosphorylation | NCI-H1299 (transfected) | 100 nM BA1 | 16 | Inhibition | [1][2][3] |
| ERK Tyrosine Phosphorylation | NCI-H1299 (transfected) | 100 nM BA1 | 16 | Inhibition | [1][2][3] |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Assay | This compound Concentration (μM) | Effect | Reference |
| NCI-H1299 (BRS-3 transfected) | MTT Assay | 4.8, 16, 48 | Inhibition of proliferation | [3] |
| NCI-H727 | MTT Assay | Not specified | Inhibition of proliferation | [1] |
Signaling Pathways
This compound, by antagonizing BRS-3, modulates downstream signaling cascades crucial for cell growth and proliferation. The primary mechanism involves the inhibition of BRS-3-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently dampens the Ras-Raf-MEK-ERK pathway.
References
- 1. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Impact of ML-18 on EGFR and ERK Tyrosine Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-18 is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and the progression of certain cancers, notably lung cancer. Research has demonstrated that this compound exerts an inhibitory effect on the growth of lung cancer cells. This inhibitory action is, in part, mediated through the modulation of key signaling pathways that are crucial for cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase (ERK) pathways. This technical guide provides an in-depth overview of the impact of this compound on EGFR and ERK tyrosine phosphorylation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.
Quantitative Data Summary
The biological activity of this compound has been characterized through various assays to determine its binding affinity and functional effects. The following tables summarize the key quantitative data available for this compound.
Table 1: this compound Binding Affinity for Bombesin Receptors
| Receptor | IC50 (μM) |
| Bombesin Receptor Subtype-3 (BRS-3) | 4.8[1][2] |
| Gastrin-Releasing Peptide Receptor (GRPR) | 16[1][2] |
| Neuromedin B Receptor (NMBR) | >100[1][2] |
Table 2: Functional Inhibition by this compound
| Assay | Target | Agonist | This compound Concentration | Effect |
| EGFR Tyrosine Phosphorylation | EGFR | BA1 (100 nM) | 16 μM | Inhibition[1][2] |
| ERK Tyrosine Phosphorylation | ERK | BA1 (100 nM) | 16 μM | Inhibition[1][2] |
| Cytosolic Ca²⁺ Elevation | Calcium Channels | BA1 (10 nM) | 16 μM | Inhibition[1][2] |
| Cell Proliferation | Lung Cancer Cells | - | Not Specified | Inhibition[1][2] |
Note: Detailed dose-response data for the inhibition of EGFR and ERK phosphorylation by this compound is not extensively available in the public domain. The inhibitory effect has been documented at the specified concentration.
Signaling Pathway
The mechanism by which this compound, a BRS-3 antagonist, impacts EGFR and ERK phosphorylation is an example of signaling pathway crosstalk. Activation of BRS-3 by its agonist can lead to the transactivation of EGFR, which in turn initiates the downstream MAPK/ERK signaling cascade, promoting cell proliferation. This compound, by blocking BRS-3, prevents this initial activation step, thereby inhibiting the subsequent phosphorylation of EGFR and ERK.
Caption: this compound inhibits BRS-3, preventing EGFR transactivation and subsequent ERK phosphorylation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects.
Western Blot for EGFR and ERK Phosphorylation
This protocol outlines the procedure for detecting the phosphorylation status of EGFR and ERK in lung cancer cells following treatment with this compound and/or a BRS-3 agonist.
Caption: Western blot workflow for analyzing EGFR and ERK phosphorylation.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate lung cancer cells (e.g., NCI-H1299) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with a BRS-3 agonist (e.g., 100 nM BA1) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total ERK, and a loading control like GAPDH or β-actin.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by this compound.
References
The Selective Antagonism of ML-18 at Bombesin Receptor Subtype-3: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and functional antagonism of ML-18, a non-peptide small molecule, for the bombesin receptor family, including Bombesin Receptor Subtype-3 (BRS-3), Gastrin-Releasing Peptide Receptor (GRPR), and Neuromedin B Receptor (NMBR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and their roles in physiology and disease.
Executive Summary
This compound has been identified as a selective antagonist for the orphan receptor BRS-3. This guide summarizes the quantitative data regarding its binding affinity for BRS-3, GRPR, and NMBR. Furthermore, it details the experimental methodologies utilized to ascertain these binding characteristics and functional effects, including radioligand binding assays and intracellular signaling assessments. Visual representations of the canonical signaling pathways for each receptor and a typical experimental workflow are provided to facilitate a deeper understanding of the underlying biological processes.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for human BRS-3, GRPR, and NMBR was determined through competitive radioligand binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of this compound required to displace 50% of a specific radioligand from the receptors.
| Receptor | Radioligand | Cell Line | This compound IC50 (μM) | Reference |
| BRS-3 | ¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]bombesin⁶⁻¹⁴ (¹²⁵I-BA1) | NCI-H1299 (transfected with BRS-3) | 4.8 | [1] |
| GRPR | ¹²⁵I-Tyr⁴-bombesin | 16 | [1] | |
| NMBR | ¹²⁵I-Tyr⁰-neuromedin B | >100 | [1] |
These data demonstrate that this compound exhibits a significantly higher affinity for BRS-3 compared to GRPR and NMBR, establishing its profile as a selective BRS-3 antagonist.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for a target receptor.
Objective: To determine the IC50 value of this compound for BRS-3, GRPR, and NMBR.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the receptor of interest (e.g., NCI-H1299 cells stably transfected with human BRS-3).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., ¹²⁵I-BA1 for BRS-3).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM bombesin).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter: For detecting radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled ligand is added.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay is used to determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.
Objective: To assess the ability of this compound to block agonist-induced calcium flux mediated by BRS-3.
Materials:
-
Cells: Cells expressing the target receptor (e.g., NCI-H1299-BRS-3 cells) loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: A known agonist for the receptor (e.g., BA1 for BRS-3).
-
Antagonist: this compound.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence Plate Reader: Capable of kinetic reading.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for binding to the receptor.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of the agonist to all wells (except for negative controls) to stimulate the receptor.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to determine the IC50 value for functional antagonism.
EGFR and ERK Phosphorylation Assay
This Western blot-based assay is used to investigate the effect of this compound on downstream signaling events, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Objective: To determine if this compound can inhibit agonist-induced phosphorylation of EGFR and ERK.
Materials:
-
Cells: Cells expressing the target receptor.
-
Agonist and Antagonist: As described above.
-
Lysis Buffer: To lyse the cells and solubilize proteins.
-
Primary Antibodies: Specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK), as well as total EGFR and total ERK.
-
Secondary Antibodies: Conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
SDS-PAGE and Western Blotting Equipment.
-
Chemiluminescent or Fluorescent Detection System.
Procedure:
-
Cell Treatment: Treat cells with the agonist in the presence or absence of this compound for a specified time.
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-EGFR, total EGFR, p-ERK, and total ERK. Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.
Caption: BRS-3 Signaling Pathway
Caption: GRPR Signaling Pathway
Caption: NMBR Signaling Pathway
Caption: Radioligand Binding Assay Workflow
References
ML-18 as a Template for Bombesin Receptor Subtype-3 (BRS-3) Antagonist Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bombesin receptor subtype-3 (BRS-3) is an orphan G-protein coupled receptor (GPCR) implicated in metabolism, making it an attractive target for the development of therapeutics for obesity and diabetes. The discovery of the non-peptide BRS-3 antagonist, ML-18, has provided a valuable chemical scaffold for the development of more potent and selective antagonists. This technical guide provides an in-depth overview of this compound as a template for BRS-3 antagonist development, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating critical signaling pathways and experimental workflows.
Introduction to BRS-3 and this compound
The bombesin receptor family consists of three GPCRs: the neuromedin B receptor (NMBR), the gastrin-releasing peptide receptor (GRPR), and the orphan receptor BRS-3. While NMBR and GRPR and their endogenous ligands are well-characterized, BRS-3 remains an orphan receptor with no confirmed endogenous ligand. However, studies using synthetic agonists and knockout animal models have revealed a role for BRS-3 in regulating energy homeostasis, food intake, and body weight.
This compound was identified as the first non-peptide antagonist of BRS-3.[1] It is the S-enantiomer of its corresponding R-enantiomer, EMY-98, which exhibits significantly lower binding affinity, highlighting the stereospecificity of the interaction with BRS-3. This compound has been shown to inhibit BRS-3-mediated signaling and cellular proliferation, establishing it as a crucial tool for studying BRS-3 function and a promising starting point for the design of novel BRS-3 antagonists.[2]
Pharmacological Data of this compound
The following table summarizes the reported in vitro activities of this compound against BRS-3 and other related bombesin receptors.
| Compound | Receptor | Assay Type | Parameter | Value (µM) | Cell Line |
| This compound | BRS-3 | Radioligand Binding | IC50 | 4.8 | NCI-H1299 |
| This compound | GRPR | Radioligand Binding | IC50 | 16 | |
| This compound | NMBR | Radioligand Binding | IC50 | >100 | |
| EMY-98 (R-enantiomer) | BRS-3 | Radioligand Binding | IC50 | >100 | NCI-H1299 |
Data sourced from Moody et al., 2015.
BRS-3 Signaling Pathway
BRS-3 is a Gq-coupled GPCR.[3] Upon agonist binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to downstream events such as the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[2]
References
- 1. Identification of a Novel Antagonist of BRS-3 from Natural Products and Its Protective Effects Against H2O2-Induced Cardiomyocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bombesin-Like Receptor 3: Physiology of a Functional Orphan - PMC [pmc.ncbi.nlm.nih.gov]
ML-18: A Non-Peptide Bombesin Receptor Subtype-3 Antagonist for Lung Cancer Research
A Technical Guide on the Discovery, Characterization, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides an in-depth overview of the non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, ML-18. It includes a summary of its discovery, initial characterization, and detailed experimental protocols for key assays. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz.
Introduction
This compound is a selective, non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and increasingly recognized for its role in cancer.[1][2] This guide details the initial characterization of this compound, its effects on lung cancer cell lines, and provides comprehensive protocols for its investigation.
Discovery and Synthesis
This compound was identified as the S-enantiomer of a series of non-peptide BRS-3 antagonists.[1] Its synthesis is based on N-BOC-S-tryptophan as a starting material. The enantiomeric purity of the final compound is assessed by chiral high-performance liquid chromatography (HPLC).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | IC50 (μM) |
| Bombesin Receptor Subtype-3 (BRS-3) | 4.8 |
| Gastrin-Releasing Peptide Receptor (GRPR) | 16 |
| Neuromedin B Receptor (NMBR) | >100 |
Data obtained from competitive binding assays using 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin-(6-14) (125I-BA1) as the radioligand in NCI-H1299 lung cancer cells stably transfected with BRS-3.[1][2]
Table 2: Effect of this compound on Lung Cancer Cell Proliferation
| Cell Line | Treatment | Effect |
| NCI-H727 | This compound | Inhibition of proliferation |
| NCI-H1299 (BRS-3 transfected) | This compound | Inhibition of proliferation |
Cell proliferation was assessed using the MTT assay.[1]
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for bombesin receptor subtypes.
Materials:
-
NCI-H1299 cells stably transfected with BRS-3
-
125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin-(6-14) (125I-BA1)
-
This compound
-
Binding buffer (e.g., SIT medium containing 0.1% BSA)
-
Wash buffer (e.g., PBS)
-
Scintillation counter
Procedure:
-
Culture NCI-H1299 cells transfected with BRS-3 to near confluence.
-
Harvest and resuspend the cells in binding buffer.
-
In a 96-well plate, add a fixed concentration of 125I-BA1 to each well.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold wash buffer to remove unbound radioligand.
-
Lyse the cells and measure the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.
Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on bombesin agonist-induced intracellular calcium mobilization.
Materials:
-
NCI-H727 or NCI-H1299 cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Bombesin agonist (e.g., BA1)
-
This compound
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in HBSS containing a small amount of Pluronic F-127 to the desired final concentration (e.g., 1-5 µM).
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[3][4][5][6]
-
Wash the cells with HBSS to remove extracellular Fura-2 AM.[4]
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[3]
-
-
Calcium Measurement:
-
Pre-incubate the Fura-2 loaded cells with this compound (e.g., 16 µM) for a specified time (e.g., 30 minutes).
-
Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Add the bombesin agonist (e.g., 10 nM BA1) to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Analyze the data to determine the effect of this compound on the agonist-induced calcium response.
-
Western Blot for EGFR and ERK Phosphorylation
Objective: To determine the effect of this compound on bombesin agonist-induced phosphorylation of EGFR and ERK.
Materials:
-
NCI-H727 or NCI-H1299 cells
-
Bombesin agonist (e.g., BA1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR, anti-total EGFR, anti-phospho-ERK, anti-total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluence.
-
Pre-treat the cells with this compound (e.g., 16 µM) for 30 minutes.
-
Stimulate the cells with a bombesin agonist (e.g., 100 nM BA1) for a short period (e.g., 2-5 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.[1]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
BRS-3 Signaling Pathway
Caption: BRS-3 signaling pathway inhibited by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound.
References
- 1. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
ML-18's effect on cytosolic Ca2+ elevation in lung cancer cells
An in-depth analysis of the available scientific literature reveals a significant gap in our direct understanding of . ML-18 is recognized as an inhibitor of the Transient Receptor Potential Mucolipin 2 (TRPML2) channel, a cation channel permeable to Ca2+ that is localized to endosomes and lysosomes. While the broader roles of TRPML channels in cancer are beginning to be explored, specific data on the pharmacological modulation of TRPML2 by this compound and its direct consequences on cytosolic calcium dynamics within the context of lung cancer remain largely uncharacterized in published research.
This technical guide synthesizes the current, albeit indirect, evidence and provides a framework for future investigation into this critical area of cancer cell biology and potential therapeutic development.
Core Concepts: TRPML2 and Calcium Signaling in Cancer
Calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular processes, including proliferation, apoptosis, and migration, all of which are hallmarks of cancer.[1] In cancer cells, the intricate regulation of intracellular Ca2+ homeostasis is often dysregulated.[1]
TRPML channels, including TRPML2, are emerging as important players in cancer pathophysiology. These channels are primarily located on the membranes of endosomes and lysosomes and are involved in regulating lysosomal Ca2+ release.[1] This localized release of Ca2+ from intracellular stores can influence global cytosolic Ca2+ levels and downstream signaling pathways.
The Role of TRPML2 in Lung Cancer: An Unexplored Frontier
While studies have implicated TRPML1 and TRPML3 in non-small cell lung cancer (NSCLC), the specific role of TRPML2 is less defined. Research has shown the expression of TRPML2 in various cancer types, but its functional significance and therapeutic potential in lung cancer are yet to be thoroughly investigated. The A549 cell line, a commonly used model for lung adenocarcinoma, has been utilized in numerous studies investigating calcium signaling, indicating its suitability for future experiments in this area.
This compound: A Tool to Interrogate TRPML2 Function
This compound is a small molecule inhibitor of TRPML2. While direct studies of this compound's effect on cytosolic Ca2+ in lung cancer cells are not available, research in other cell types has demonstrated that pharmacological inhibition of TRPML channels can modulate intracellular calcium signals. For instance, the TRPML inhibitor ML-SI1 has been shown to block Ca2+ oscillations induced by a TRPML agonist.[1] This suggests that inhibitors like this compound have the potential to alter cytosolic Ca2+ levels by preventing its release from endolysosomal stores.
Hypothetical Signaling Pathway of this compound in Lung Cancer Cells
Based on the known function of TRPML2 and the mechanism of action of similar inhibitors, we can propose a hypothetical signaling pathway for the effect of this compound on cytosolic Ca2+ in lung cancer cells.
Caption: Hypothetical signaling pathway of this compound in lung cancer cells.
Proposed Experimental Workflow to Investigate this compound's Effect
To elucidate the direct impact of this compound on cytosolic Ca2+ in lung cancer cells, a structured experimental approach is necessary.
Caption: Proposed workflow for measuring this compound's effect on cytosolic Ca2+.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a clear comparison of experimental outcomes, all quantitative data should be summarized in structured tables.
Table 1: Effect of this compound on Basal Cytosolic Ca2+ Levels in Lung Cancer Cells
| This compound Concentration (µM) | Basal [Ca2+]i (nM) (Mean ± SEM) | n |
| 0 (Control) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 |
Table 2: Effect of this compound on Agonist-Evoked Cytosolic Ca2+ Elevation
| Pre-treatment | Agonist | Peak [Ca2+]i (nM) (Mean ± SEM) | Area Under the Curve (AUC) | n |
| Vehicle | Agonist X | |||
| This compound (10 µM) | Agonist X | |||
| Vehicle | Agonist Y | |||
| This compound (10 µM) | Agonist Y |
Detailed Experimental Protocols
A standardized and detailed methodology is crucial for reproducible and reliable results.
Protocol 1: Measurement of Cytosolic Ca2+ using Fura-2 AM
-
Cell Culture: Plate lung cancer cells (e.g., A549) onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Culture cells to 70-80% confluency.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES. Incubate cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash cells twice with the salt solution to remove extracellular Fura-2 AM.
-
Treatment: Incubate cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Calcium Imaging:
-
Microscope-based: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite Fura-2 at 340 nm and 380 nm and capture emission at 510 nm.
-
Plate Reader-based: Place the 96-well plate in a fluorescence plate reader capable of dual-wavelength excitation and kinetic reads.
-
-
Stimulation (Optional): After recording a stable baseline, add an agonist (e.g., ATP, bradykinin) to stimulate Ca2+ release and/or influx.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. Convert ratios to intracellular Ca2+ concentrations ([Ca2+]i) using the Grynkiewicz equation after performing a calibration with ionomycin and EGTA.
Conclusion and Future Directions
The investigation of represents a promising avenue for both fundamental cancer research and the development of novel therapeutic strategies. The lack of direct evidence highlights a critical knowledge gap that needs to be addressed through rigorous experimental inquiry. The proposed experimental framework provides a clear path forward for researchers to systematically evaluate the impact of TRPML2 inhibition on calcium signaling in lung cancer. Future studies should also aim to elucidate the downstream consequences of altered Ca2+ signaling, including effects on gene expression, cell cycle progression, and apoptosis. Ultimately, a comprehensive understanding of the this compound/TRPML2/Ca2+ axis could pave the way for targeted therapies for lung cancer and other malignancies with dysregulated TRPML2 function.
References
Methodological & Application
Application Notes and Protocols for ML-18 in In-Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-18 is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). USP1, in complex with its cofactor UAF1, is responsible for the removal of ubiquitin from key proteins involved in DNA repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disruption of the normal DNA repair process can induce synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The targeted nature of this compound makes it a promising candidate for anticancer therapy, particularly in tumors reliant on specific DNA repair mechanisms for survival. These application notes provide detailed protocols for the in-vitro evaluation of this compound's effects on cancer cells.
Mechanism of Action: The USP1 Signaling Pathway
USP1 is a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, both crucial components of the DNA damage response. Upon DNA damage, FANCD2 is monoubiquitinated, a critical step for its recruitment to sites of DNA damage and the initiation of DNA crosslink repair. Similarly, monoubiquitination of PCNA serves as a signal to recruit specialized TLS polymerases that can bypass DNA lesions during replication. USP1, in its complex with UAF1, reverses these ubiquitination events, thereby regulating the duration and intensity of the DNA damage signal. Inhibition of USP1 by this compound leads to the persistence of ubiquitinated FANCD2 and PCNA, disrupting the coordinated DNA repair process and ultimately leading to cell cycle arrest and apoptosis in cancer cells with compromised DNA repair capabilities.[1][3][5]
Caption: USP1 deubiquitinates PCNA and FANCD2, regulating DNA repair.
Data Presentation
The following tables summarize the in-vitro activity of a potent USP1 inhibitor, providing an indication of the expected efficacy of this compound in various cancer cell lines.
Table 1: Cell Viability (IC50) of a USP1 Inhibitor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-436 | Breast Cancer | 0-50[6] |
| HCT116 | Colorectal Cancer | 22,400 (for a related compound)[7] |
| HTB-26 | Breast Cancer | 10,000-50,000 (for a related compound)[7] |
| PC-3 | Pancreatic Cancer | 10,000-50,000 (for a related compound)[7] |
| HepG2 | Hepatocellular Carcinoma | 10,000-50,000 (for a related compound)[7] |
Note: The IC50 values for HCT116, HTB-26, PC-3, and HepG2 are for a structurally related oleoyl hybrid compound and are provided for comparative purposes.
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.[8]
Western Blot Analysis
This protocol is used to detect changes in the protein levels of USP1 substrates and downstream effectors.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PCNA, anti-FANCD2, anti-ubiquitin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Troubleshooting
-
Low Cell Viability: Ensure optimal cell culture conditions and check for contamination. Titrate the seeding density.
-
High Background in Apoptosis Assay: Ensure proper washing steps and analyze cells promptly after staining.
-
Poor Resolution in Cell Cycle Analysis: Ensure proper fixation and sufficient RNase A treatment.
-
Weak or No Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.
Conclusion
This compound presents a targeted approach for cancer therapy by inhibiting the deubiquitinase USP1 and disrupting DNA damage repair. The protocols outlined in these application notes provide a framework for the in-vitro characterization of this compound's anticancer activity. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action.
References
- 1. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Insilico Medicine reports development of USP1 inhibitors for cancer | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of ML-18 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML-18 is a non-peptide antagonist for the bombesin receptor subtype 3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and pathological conditions, including cancer.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays and other research applications. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.[4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | (2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide | --INVALID-LINK-- |
| Molecular Formula | C₃₂H₃₅N₅O₅ | --INVALID-LINK-- |
| Molecular Weight | 569.65 g/mol | --INVALID-LINK-- |
| CAS Number | 1422269-30-4 | --INVALID-LINK-- |
| Solubility in DMSO | 50 mg/mL (87.77 mM) | [4] |
| Recommended Stock Concentration | 10 mM - 50 mM | [1][4] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most cell culture applications where a lower concentration stock is desired to minimize the final DMSO concentration in the experimental setup.
1. Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Volume (mL) x 10 mM x 569.65 g/mol / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 1 mL x 10 mmol/L x 569.65 g/mol / 1000 = 5.70 mg
2. Weighing this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
3. Dissolution in DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
4. Solubilization: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
5. Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term use, the stock solution can be stored at -20°C.
Protocol 2: Preparation of a High-Concentration (e.g., 50 mM) this compound Stock Solution in DMSO
This protocol is useful when a higher concentration stock is needed to minimize the volume of solvent added to the experimental system.
1. Calculation of Mass: To prepare a 50 mM stock solution, calculate the required mass of this compound.
Mass (mg) = Desired Volume (mL) x 50 mM x 569.65 g/mol / 1000
For example, to prepare 1 mL of a 50 mM stock solution:
Mass (mg) = 1 mL x 50 mmol/L x 569.65 g/mol / 1000 = 28.48 mg
2. Weighing this compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
3. Dissolution in DMSO: Add the corresponding volume of anhydrous DMSO to the tube. For this example, add 1 mL of DMSO.
4. Solubilization: Securely cap the tube and vortex thoroughly. Given the higher concentration, sonication may be beneficial to ensure complete dissolution.[4] Ensure the final solution is clear and free of particulates.
5. Aliquoting and Storage: Aliquot the high-concentration stock solution into smaller volumes for single use. Store at -80°C for optimal stability.
Visualizations
Bombesin Receptor Subtype 3 (BRS-3) Signaling Pathway
Caption: BRS-3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions in DMSO.
References
- 1. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Bombesin Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Recommended Storage Conditions and Handling Protocols for ML-18
I have found information regarding the storage conditions for ML-18 powder and in solvent from one supplier. The information for the powder includes storage at -20°C for 3 years and at 4°C for 2 years. For solutions, it is recommended to store at -80°C for 2 years or -20°C for 1 year. The recommended solvent is DMSO.
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-
The signaling pathway this compound is involved in to create the required diagram.
-
Experimental protocols that use this compound to provide detailed methodologies.
-
More specific details on solution preparation and handling.
-
Potential degradation pathways or signs of degradation to watch out for.
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I have storage conditions for the powder (-20°C for 3 years, 4°C for 2 years) and for solutions in DMSO (-80°C for 2 years, -20°C for 1 year).
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However, a detailed, step-by-step protocol for a radioligand binding assay specifically using this compound is still not fully elaborated in the search results, although the components of such an assay are mentioned. While the general principle is clear, specific concentrations of all components, incubation times, and washing procedures for an this compound specific assay would be beneficial.
Furthermore, while I have a good understanding of the signaling pathway (BRS-3 activation leading to increased cytosolic Ca2+ and phosphorylation of EGFR and ERK), a more comprehensive diagram from a reputable source would be ideal to ensure accuracy.
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For storage conditions, I have clear recommendations for both this compound powder and solutions.
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For experimental protocols, I have found detailed procedures for:
-
Preparing this compound stock solutions.
-
Performing cell viability/proliferation assays (MTT assay).
-
Measuring intracellular calcium concentration using Fura-2 AM.
-
A general protocol for radioligand binding assays that can be adapted for this compound.
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Abstract
This document provides detailed application notes and protocols for the storage and handling of this compound, a non-peptide antagonist of the Bombesin Receptor Subtype 3 (BRS-3). Adherence to these guidelines is crucial for maintaining the integrity, stability, and activity of this compound in both its powdered form and in solution, ensuring reproducible results in research and drug development applications. The protocols provided herein cover powder and solution storage, solution preparation, and methodologies for key in vitro assays, including radioligand binding, intracellular calcium measurement, and cell proliferation assays.
Introduction
This compound is a selective antagonist of the Bombesin Receptor Subtype 3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes, including metabolism and cancer cell proliferation. As a valuable tool for studying BRS-3 signaling and as a potential therapeutic agent, proper handling and storage of this compound are paramount to ensure its efficacy and stability. This document outlines the recommended conditions for storing this compound powder and solutions and provides detailed protocols for its use in common cell-based assays.
Storage Conditions
To maintain the quality and stability of this compound, it is essential to adhere to the following storage recommendations for both the solid powder and prepared solutions.
This compound Powder
The solid form of this compound is stable for extended periods when stored under the appropriate conditions.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for short to medium-term storage. |
For optimal stability, the powder should be stored in a tightly sealed container to protect it from moisture and light.
This compound Solutions
The stability of this compound in solution is dependent on the solvent used and the storage temperature. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.
Table 2: Recommended Storage Conditions for this compound Solutions in DMSO
| Storage Temperature | Duration | Notes |
| -80°C | Up to 2 years | Ideal for long-term storage of stock solutions. |
| -20°C | Up to 1 year | Suitable for working aliquots and shorter-term storage. |
It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Signaling Pathway of this compound Action
This compound acts as an antagonist at the Bombesin Receptor Subtype 3 (BRS-3), which is a Gq protein-coupled receptor. Upon binding of an agonist, BRS-3 activates a signaling cascade that results in the elevation of intracellular calcium and the phosphorylation of downstream effectors like the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK), promoting cell proliferation. This compound blocks this pathway by preventing agonist binding to BRS-3.
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions and its application in common in vitro assays.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for BRS-3.
Materials:
-
Cell membranes or whole cells expressing BRS-3
-
Radiolabeled BRS-3 agonist (e.g., [125I]-Bombesin)
-
This compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes or whole cells, the radiolabeled agonist at a concentration close to its Kd, and the different concentrations of this compound.
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled BRS-3 agonist.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Analyze the data using a suitable software to calculate the IC50 and Ki values for this compound.
Intracellular Calcium Measurement Assay
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels in response to BRS-3 activation and its inhibition by this compound.
Materials:
-
Cells expressing BRS-3, plated in a 96-well black, clear-bottom plate
-
Fura-2 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
BRS-3 agonist
-
This compound stock solution
-
Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Culture cells to an appropriate confluency in the 96-well plate.
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in HBSS. Pluronic F-127 can be added to improve solubility.
-
Remove the culture medium from the cells and add the Fura-2 AM loading buffer.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading and de-esterification.
-
Wash the cells with HBSS to remove extracellular dye.
-
Add HBSS containing the desired concentration of this compound or vehicle control to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation).
-
Add the BRS-3 agonist to the wells and immediately begin recording the fluorescence ratio over time.
-
Analyze the data to determine the change in intracellular calcium concentration in response to the agonist in the presence and absence of this compound.
Cell Proliferation (MTT) Assay
This protocol outlines the use of the MTT assay to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Lung cancer cell line (e.g., NCI-H1299)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound diluted in complete culture medium. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.
Caption: General Experimental Workflow.
Conclusion
The proper storage and handling of this compound are critical for obtaining reliable and reproducible data. By following the recommended storage conditions for both powder and solutions, and by utilizing the detailed experimental protocols provided, researchers can effectively investigate the role of BRS-3 in various biological systems and explore the therapeutic potential of this compound.
Application Notes and Protocols for Measuring Cell Viability Using ML-18 in MTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-18 is a potent and selective small molecule inhibitor of the IKKβ kinase, a key component of the NF-κB signaling pathway. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation and activation of NF-κB. This mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in cell viability and for screening potential therapeutic agents.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][3] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This document provides detailed protocols for utilizing this compound in MTT assays to determine its effect on cell viability.
Mechanism of Action of this compound
This compound exerts its effect on cell viability by inhibiting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex, which includes IKKβ, is activated.[4] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell survival, proliferation, and inflammation. This compound selectively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking NF-κB activation.
References
Application Notes and Protocols for ML-18 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, for inhibiting the growth of lung cancer cell lines. The protocols outlined below are based on established methodologies and findings from preclinical research.
Introduction
This compound is a selective antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the proliferation of lung cancer cells.[1] BRS-3 activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), leading to downstream signaling cascades that promote tumor growth.[2][3][4] this compound exerts its anti-cancer effects by blocking this signaling pathway.
Quantitative Data Summary
While specific dose-response studies detailing the IC50 of this compound for cell proliferation are not extensively published, existing research provides key concentration points for its biological activity. The primary quantitative value available is its binding affinity to the BRS-3 receptor.
| Parameter | Cell Line | Value | Reference |
| IC50 (Binding Affinity) | NCI-H1299 (stably transfected with BRS-3) | 4.8 µM | [1] |
| Effective Concentration (Inhibition of Ca2+ influx, EGFR/ERK phosphorylation, and cell proliferation) | Lung Cancer Cells | 16 µM | [1] |
Signaling Pathway
The activation of BRS-3 by its endogenous ligand initiates a signaling cascade that contributes to lung cancer cell proliferation. This compound acts as an antagonist at the BRS-3 receptor, inhibiting these downstream effects. The pathway involves the transactivation of EGFR and HER2, which is dependent on Src kinase, matrix metalloproteinases (MMPs), and the generation of reactive oxygen species (ROS).[2][3][4] This leads to the phosphorylation of EGFR and ERK, key regulators of cell growth and survival.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in lung cancer cell lines.
Experimental Protocols
Cell Culture
-
Cell Line: NCI-H1299 (human non-small cell lung carcinoma) is a commonly used cell line for BRS-3 studies.[5] This cell line is p53-null.[5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of lung cancer cells.
-
Materials:
-
Lung cancer cells (e.g., NCI-H1299)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
Intracellular Calcium Influx Assay (Fura-2 AM)
This assay measures changes in intracellular calcium concentration following stimulation of BRS-3 and its inhibition by this compound.
-
Materials:
-
Lung cancer cells
-
Black, clear-bottom 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
BRS-3 agonist (e.g., Bombesin)
-
This compound
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add 100 µL of HBSS to each well. For antagonist studies, add this compound at the desired concentration (e.g., 16 µM) and incubate for a further 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).
-
Add the BRS-3 agonist (e.g., Bombesin at 100 nM) to the wells and immediately begin recording the fluorescence ratio over time.
-
Analyze the change in the 340/380 nm ratio to determine the extent of calcium mobilization and its inhibition by this compound.
-
Western Blot Analysis for EGFR and ERK Phosphorylation
This protocol is used to assess the effect of this compound on the BRS-3-mediated phosphorylation of EGFR and ERK.
-
Materials:
-
Lung cancer cells
-
6-well plates
-
This compound
-
BRS-3 agonist (e.g., Bombesin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with this compound (e.g., 16 µM) for 1-2 hours.
-
Stimulate the cells with a BRS-3 agonist (e.g., Bombesin at 100 nM) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bombesin receptor subtype-3 agonists stimulate the growth of lung cancer cells and increase EGF receptor tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin receptor subtype-3 agonists stimulate the growth of lung cancer cells and increase EGF receptor tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NCI-H1299 Cell Line: Research and Clinical Implications of NCI-H1299 Lung Cancer Cells [cytion.com]
Application Notes and Protocols for ML-18 Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML-18 is a small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1). The USP1/UAF1 complex is a key negative regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA damage response pathways. By removing monoubiquitin from key substrates, namely FANCD2 and PCNA, USP1/UAF1 facilitates the termination of the DNA repair process. Inhibition of this complex by this compound leads to the hyper-accumulation of monoubiquitinated FANCD2 and PCNA, disrupting DNA repair and inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. These application notes provide a comprehensive guide for the in vitro administration of this compound in cell culture, including detailed protocols for assessing its biological effects.
Introduction to this compound
This compound functions as a critical tool for investigating the roles of the USP1/UAF1 deubiquitinase complex in cellular processes, particularly in the context of DNA damage and repair. Its ability to potentiate the effects of DNA damaging agents and induce synthetic lethality in specific cancer contexts makes it a valuable compound for cancer research and drug development. Understanding the precise mechanism of action and the cellular consequences of USP1/UAF1 inhibition is crucial for harnessing its therapeutic potential.
Mechanism of Action: The Fanconi Anemia and Translesion Synthesis Pathways
The USP1/UAF1 complex plays a pivotal role in regulating two critical DNA damage tolerance pathways: the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway. Both pathways are activated in response to DNA damage, particularly interstrand crosslinks (ICLs) and other replication-blocking lesions.
A key event in the activation of both pathways is the monoubiquitination of specific protein substrates. In the FA pathway, the FANCD2-FANCI complex is monoubiquitinated, which is a critical step for the recruitment of downstream DNA repair factors.[1][2][3] In the TLS pathway, the proliferating cell nuclear antigen (PCNA) is monoubiquitinated, facilitating the switch from high-fidelity replicative DNA polymerases to specialized, lower-fidelity TLS polymerases that can bypass DNA lesions.[4]
The USP1/UAF1 complex reverses these ubiquitination events, thereby downregulating the FA and TLS pathways.[1][5] By inhibiting USP1/UAF1, this compound leads to the sustained ubiquitination of FANCD2 and PCNA, effectively locking these pathways in an "on" state.[4][6] This persistent signaling can lead to genomic instability and, in cancer cells with underlying DNA repair defects (e.g., BRCA1/2 mutations), can trigger cell cycle arrest and apoptosis.[7]
Caption: Signaling pathway of USP1/UAF1 in FA and TLS.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| ML323 | USP1/UAF1 | 76 nM | - | Ub-Rhodamine | [8] |
| 174 nM | - | K63 linked diubiquitin | [8] | ||
| 820 nM | - | Ub-PCNA | [8] | ||
| C527 | USP1/UAF1 | ~1 µM | - | Ub-AMC | [6] |
| SJB2-043 | USP1/UAF1 | 0.544 µM | - | Ub-AMC | [6] |
| Unnamed Compound | UAF1/USP1 Complex | 4.96 nM | - | Ubiquitin-rhodamine110-glycine | [9] |
| 6.75 nM | MDA-MB-436 | Antiproliferative (CCK-8) | [9] | ||
| Unnamed Compound | USP1-UAF1 Complex | <30 nM | - | Ubiquitin rhodamine | [10] |
| <100 nM | MDA-MB-436 | Monoubiquitinated PCNA | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial of this compound powder. For example, to a 5 mg vial of this compound (Molecular Weight: 358.41 g/mol ), add 1.395 mL of DMSO.
-
Vortex briefly to fully dissolve the powder. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -20°C is typically stable for at least 6 months.
General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific cell seeding densities and incubation times should be optimized for each cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period and ensure they are not confluent at the time of harvest.
-
Suspension cells: Seed cells in a flask or plate at a recommended density for the specific cell line.
-
-
Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for attachment (for adherent cells) and recovery.
-
This compound Treatment:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Harvesting and Downstream Analysis: After the incubation period, harvest the cells for subsequent analysis (e.g., Western blotting, cell viability assay, cell cycle analysis, apoptosis assay).
Western Blot Analysis of FANCD2 Monoubiquitination
This protocol is designed to assess the effect of this compound on the ubiquitination status of FANCD2.
Materials:
-
This compound treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Two distinct bands for FANCD2 should be visible: the lower band representing the non-ubiquitinated form (FANCD2-S) and the upper, slower-migrating band representing the monoubiquitinated form (FANCD2-L).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of monoubiquitinated FANCD2 to total FANCD2. An increase in this ratio in this compound treated cells indicates inhibition of USP1/UAF1.
Cell Cycle Analysis
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound treated cells.
Materials:
-
This compound treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells from adherent cultures) and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This protocol describes the use of Annexin V and PI staining to detect apoptosis by flow cytometry.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including the supernatant from adherent cultures) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in cell culture.
Caption: Experimental workflow for this compound administration.
Conclusion
These application notes provide a framework for the effective use of this compound in cell culture experiments. By following these detailed protocols, researchers can confidently investigate the biological consequences of USP1/UAF1 inhibition and explore its potential as a therapeutic strategy in cancer and other diseases characterized by genomic instability. It is important to note that optimization of concentrations and incubation times for specific cell lines and experimental questions is recommended for achieving robust and reproducible results.
References
- 1. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Fanconi anemia pathway by a SUMO-like delivery network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Regulation of the Fanconi anemia pathway by a SUMO-like delivery network. | Semantic Scholar [semanticscholar.org]
- 4. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. USP1 inhibitors for cancer identified by Impact Therapeutics | BioWorld [bioworld.com]
- 10. USP1 inhibitors disclosed in Tango Therapeutics patent | BioWorld [bioworld.com]
Application Notes: The Use of ML-18 in G Protein-Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML-18 is a potent and selective non-peptide antagonist for the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] BRS-3 is an orphan receptor that has gained interest as a therapeutic target due to its role in metabolism, energy homeostasis, and oncology. This compound serves as a critical chemical probe for elucidating the physiological functions of BRS-3 and for validating it as a drug target. These notes provide an overview of this compound's applications, its pharmacological profile, and detailed protocols for its use in in-vitro GPCR studies.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of agonists, such as the synthetic bombesin analog BA1, to the BRS-3 receptor.[1] This blockade prevents the activation of downstream signaling cascades. Activation of BRS-3 typically leads to the mobilization of intracellular calcium (Ca²⁺) and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the MAP kinase pathway (ERK phosphorylation) and promotes cell proliferation.[1] By occupying the receptor binding site, this compound effectively abrogates these agonist-induced cellular responses.
Data Presentation
Pharmacological Profile of this compound
The selectivity of this compound has been evaluated against related bombesin receptors, the Gastrin-Releasing Peptide Receptor (GRPR) and the Neuromedin B Receptor (NMBR).
| Receptor | Ligand | Assay Type | Cell Line | IC50 Value | Citation |
| BRS-3 | ¹²⁵I-BA1 | Radioligand Binding | NCI-H1299 | 4.8 µM | [1][2] |
| GRPR | ¹²⁵I-BA1 | Radioligand Binding | NCI-H1299 | 16 µM | [1] |
| NMBR | ¹²⁵I-BA1 | Radioligand Binding | NCI-H1299 | >100 µM | [1] |
Functional Antagonism by this compound
This compound effectively inhibits key downstream events following BRS-3 activation in lung cancer cells.
| Functional Readout | Agonist | Agonist Conc. | This compound Conc. | Effect | Citation |
| Cytosolic Ca²⁺ Elevation | BA1 | 10 nM | 16 µM | Reversible Inhibition | [1] |
| EGFR Tyrosine Phosphorylation | BA1 | 100 nM | 16 µM | Inhibition | [1] |
| ERK Tyrosine Phosphorylation | BA1 | 100 nM | 16 µM | Inhibition | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the methodology to determine the binding affinity (IC50) of this compound for the BRS-3 receptor.
Objective: To quantify the inhibitory potency of this compound on radioligand binding to BRS-3.
Materials and Reagents:
-
Cells: NCI-H1299 cells stably transfected with BRS-3.[1]
-
Radioligand: ¹²⁵I-BA1 (specific activity ~2200 Ci/mmol).[1]
-
Test Compound: this compound.
-
Binding Buffer: SIT buffer (specific composition) containing 0.25% bovine serum albumin (BSA) and 250 µg/mL bacitracin.[1]
-
Wash Buffer: Cold binding buffer.
-
Lysis Buffer: 0.2 N NaOH.[1]
-
Instrumentation: Gamma counter.
Procedure:
-
Cell Preparation: Culture BRS-3 transfected NCI-H1299 cells to ~90% confluency in appropriate multi-well plates.
-
Assay Setup:
-
Wash cells once with binding buffer.
-
Prepare serial dilutions of this compound in binding buffer.
-
To respective wells, add binding buffer, a fixed concentration of ¹²⁵I-BA1 (e.g., to achieve ~100,000 cpm/well), and the various concentrations of this compound.[1] Include controls for total binding (no this compound) and non-specific binding (excess cold ligand).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.[1]
-
Washing: Aspirate the incubation mix and wash the cells three times with cold wash buffer to remove unbound radioligand.[1]
-
Lysis and Counting:
-
Add lysis buffer (0.2 N NaOH) to each well to dissolve the cells and release the bound radioligand.[1]
-
Transfer the lysate to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of BRS-3 expressing cancer cells.
Objective: To measure the dose-dependent effect of this compound on cell viability and proliferation.
Materials and Reagents:
-
Cells: NCI-H727 or NCI-H1299 cells transfected with BRS-3.[1]
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Test Compound: this compound (concentrations ranging from 0 to 48 µM).[1]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 0.1% solution in PBS.[1]
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO).[1]
-
Instrumentation: Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 4.8, 16, 48 µM).[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C in a CO₂ incubator.[1]
-
MTT Addition: Add 15 µL of 0.1% MTT solution to each well and incubate for an additional 4 hours.[1] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Final Incubation: Incubate the plate for 16 hours to ensure complete dissolution.[1]
-
Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability (%) against the concentration of this compound to determine its effect on cell proliferation.
-
References
Application Notes and Protocols for Assessing ML-18's Effect on Cell Signaling Pathways
Introduction
The elucidation of how small molecules, such as the hypothetical inhibitor ML-18, modulate cellular signaling pathways is a cornerstone of modern drug discovery and chemical biology. Understanding the mechanism of action of a compound requires a multi-faceted approach to characterize its effects on specific proteins and broader signaling networks. These application notes provide detailed protocols for key experimental techniques—Western blotting, in vitro kinase assays, and phosphoproteomics—to comprehensively assess the impact of this compound on cell signaling. The protocols are intended for researchers, scientists, and drug development professionals.
Application Note 1: Analysis of this compound's Effect on Protein Phosphorylation by Western Blotting
Western blotting is a fundamental technique to semi-quantitatively measure the abundance and phosphorylation status of specific proteins within a cell lysate. By treating cells with this compound, one can observe its effect on the phosphorylation of key signaling proteins, providing insights into the pathways it modulates.
Experimental Protocol: Western Blotting
This protocol details the steps for treating cells with this compound, preparing cell lysates, and analyzing protein phosphorylation by Western blot.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[1]
-
Add 100 µL of ice-cold 1X SDS sample buffer per well.[1]
-
Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[1]
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Normalize the protein concentration for each sample.
-
Add 2X Laemmli buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[2]
4. SDS-PAGE and Membrane Transfer:
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.[1]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1][2]
5. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).[2][3]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle shaking.[1][3] Dilute the antibody as recommended on the product datasheet.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2][3]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times for 10 minutes each with TBST.[2]
6. Detection and Analysis:
-
Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[3][4]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[4]
-
Quantify the band intensities using densitometry software. To assess the change in phosphorylation, normalize the signal from the phospho-specific antibody to the signal from an antibody recognizing the total protein.
Data Presentation: Effect of this compound on Akt Phosphorylation
| This compound Concentration (µM) | Phospho-Akt (Ser473) Intensity | Total Akt Intensity | Phospho-Akt / Total Akt Ratio |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.82 | 0.98 | 0.84 |
| 1 | 0.45 | 1.02 | 0.44 |
| 10 | 0.15 | 0.99 | 0.15 |
Visualization: Western Blotting Workflow
Application Note 2: In Vitro Kinase Assays for this compound Target Identification
In vitro kinase assays are essential for determining if this compound directly inhibits the activity of a specific kinase.[5] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibitory potential of this compound is quantified by its IC50 value.[6]
Experimental Protocol: In Vitro Kinase Assay (Fluorescence-Based)
This protocol provides a general method for a fluorescence-based kinase assay.
1. Reagent Preparation:
-
Prepare a kinase buffer appropriate for the kinase of interest.
-
Dilute the recombinant kinase, substrate (e.g., a fluorescently labeled peptide), and ATP to their working concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO.
2. Assay Reaction:
-
In a 384-well plate, add the this compound dilutions.
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]
3. Incubation and Termination:
-
Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution, which may contain a chelating agent like EDTA.[7]
4. Signal Detection:
-
Read the fluorescence signal on a plate reader. The change in fluorescence is proportional to the kinase activity.
5. Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: IC50 Values of this compound Against a Kinase Panel
| Kinase | IC50 (nM) |
| Kinase A | 25 |
| Kinase B | 150 |
| Kinase C | > 10,000 |
| Kinase D | 8,500 |
Visualization: Principle of a Kinase Inhibition Assay
Application Note 3: Global Phosphorylation Profiling by Phosphoproteomics
Phosphoproteomics using mass spectrometry provides an unbiased, global view of the changes in protein phosphorylation in response to this compound treatment. This powerful technique can identify novel targets and affected pathways.[8]
Experimental Protocol: Phosphoproteomics Workflow
This protocol outlines the major steps in a phosphoproteomics experiment.
1. Sample Preparation:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9]
-
Perform protein digestion, typically with trypsin, to generate peptides.[9]
2. Phosphopeptide Enrichment:
-
Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[9] This step is crucial due to the low stoichiometry of phosphorylation.
3. Mass Spectrometry Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides.[10]
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment.
-
Use bioinformatics tools for pathway analysis to understand the biological implications of the observed phosphorylation changes.
Data Presentation: Summary of Phosphoproteomics Data for this compound
| Regulation | Number of Phosphosites | Top Affected Pathways |
| Upregulated | 157 | Cell Cycle, DNA Damage Response |
| Downregulated | 321 | PI3K/Akt Signaling, MAPK Signaling |
Visualization: Phosphoproteomics Workflow
Signaling Pathway Diagrams
The following diagrams illustrate two major signaling pathways that are often investigated in the context of small molecule inhibitors.
MAPK/ERK Signaling Pathway
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. CST | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. In vitro kinase assay [protocols.io]
- 8. Protocol for phosphoproteomic analysis [jstage.jst.go.jp]
- 9. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 10. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Experimental Design Using a USP1 Inhibitor (ML-18) in Animal Models
Introduction and Mechanism of Action
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR). It primarily acts by removing ubiquitin from two key substrates: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[1][2] By deubiquitinating these proteins, USP1 effectively turns off DNA repair pathways like the Fanconi Anemia (FA) pathway for interstrand crosslink repair and translesion synthesis (TLS).[2][3][4]
In many cancers, particularly those with deficiencies in other DNA repair pathways like Homologous Recombination (HRD), such as tumors with BRCA1/2 mutations, cells become highly dependent on USP1-mediated repair for survival. Inhibition of USP1 in these cancer cells creates a "synthetic lethality," where the combined loss of two DNA repair pathways leads to catastrophic DNA damage, cell cycle arrest, and apoptosis.[3] Therefore, small molecule inhibitors of USP1 are a promising class of targeted anticancer agents.
Signaling Pathway
The diagram below illustrates the central role of USP1 in DNA repair and the effect of its inhibition. In normal operation, the USP1/UAF1 complex deubiquitinates FANCD2-Ub and PCNA-Ub, halting specific DNA repair processes. A USP1 inhibitor blocks this action, leading to the accumulation of ubiquitinated FANCD2 and PCNA. This accumulation prevents the completion of DNA repair, leading to genomic instability and cell death, especially in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).
Quantitative Data for Representative USP1 Inhibitors
The following table summarizes key in-vitro and in-vivo data for known USP1 inhibitors. This data can serve as a reference for designing experiments with a new inhibitor like this compound.
| Parameter | Compound | Value | Cell Line / Animal Model | Source |
| IC₅₀ (in-vitro) | Pimozide | High nanomolar range | K562 (Leukemia) | [1] |
| ML323 | High nanomolar range | In-vitro enzyme assay | [2] | |
| In-vivo Efficacy | Pimozide | 15 mg/kg, daily | Nude mice with K562 xenografts | [1] |
| ML323 | 20 mg/kg, for 10 days (IP) | STZ-induced diabetic mouse model | [5] | |
| I-138 | Not specified | Mice with MDA-MB-436 xenografts | [6] | |
| Pharmacokinetics | Fenbendazole (oral) | Tₘₐₓ: ~1 hrBioavailability: Low | Male Rats | [7] |
| Compound 97/63 (IV) | t₁/₂: 10.57 hr | Male Rats | [5] |
Note: Data for Fenbendazole and Compound 97/63 are included to provide general pharmacokinetic context for orally and intravenously administered small molecules in rodents.
Experimental Protocols
Animal Models
The choice of animal model is critical for the successful evaluation of a USP1 inhibitor.
-
Xenograft Models: For general anticancer efficacy studies, immunodeficient mice (e.g., NU/NU nude, NOD-SCID) are commonly used. These mice can accept subcutaneous or orthotopic implantation of human cancer cell lines.
-
Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into mice, can provide more clinically relevant efficacy data.[3]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., BRCA1 deficiency) can be used to study efficacy in an immunocompetent setting.
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Compound Formulation and Administration
-
Vehicle Selection: The poor aqueous solubility of many small molecule inhibitors necessitates a suitable vehicle for in-vivo delivery. Common vehicles include:
-
Oral Gavage (PO): 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water, 0.5% Carboxymethyl cellulose (CMC) in saline, or a solution containing DMSO, PEG300, and Tween 80. The final concentration of DMSO should be kept low (typically <5-10%).
-
Intraperitoneal (IP) / Intravenous (IV): A solution of DMSO, Solutol HS 15, and saline. Formulations must be sterile for parenteral routes.
-
-
Preparation Protocol:
-
Weigh the required amount of the USP1 inhibitor (this compound) in a sterile tube.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Sonication may be required.
-
Sequentially add the other components of the vehicle (e.g., Tween 80, PEG300), mixing thoroughly after each addition.
-
Finally, add the aqueous component (e.g., saline or water) to reach the final desired concentration.
-
The final formulation should be a clear solution or a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
In-vivo Efficacy Study (Tumor Xenograft)
This protocol outlines a typical efficacy study in mice bearing subcutaneous tumors.
-
Cell Culture: Culture the selected cancer cell line (e.g., MDA-MB-436) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Implantation:
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells (in a volume of 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers. Tumor volume is typically calculated using the formula: Volume = (Width² x Length) / 2.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
-
Treatment:
-
Administer the compound and vehicle according to the planned schedule (e.g., once daily via oral gavage).
-
Dosing volume is typically 5-10 mL/kg body weight.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Conduct daily health checks. Note any signs of toxicity such as weight loss (>15-20%), lethargy, or ruffled fur.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21-28 days).
-
At the endpoint, euthanize the animals and collect tumors, blood, and relevant organs for downstream analysis (e.g., pharmacodynamics, histology).
-
Experimental Workflow Diagram
Pharmacodynamic (PD) and Toxicity Assessment
-
PD Marker Analysis: To confirm that the USP1 inhibitor is engaging its target in vivo, tumor samples can be analyzed for key biomarkers. This is typically done on tumors collected from a satellite group of animals a few hours after the final dose.
-
Western Blot / IHC: Analyze tumor lysates for levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA). A successful USP1 inhibitor should cause an accumulation of these markers.[1]
-
-
Toxicity Monitoring:
-
Clinical Signs: Daily observation for any adverse effects.
-
Body Weight: A significant, sustained drop in body weight is a key indicator of toxicity.
-
CBC and Blood Chemistry: At the study endpoint, blood samples can be analyzed to assess hematological and organ toxicity (e.g., liver and kidney function).
-
Histopathology: Major organs (liver, spleen, kidney, etc.) should be collected, fixed in formalin, and examined for any pathological changes.
-
References
- 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
- 4. USP1 | Insilico Medicine [insilico.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Evaluating the Efficacy of Decoy-Resistant Interleukin-18 (IL-18) in Tumor Models
Introduction
Interleukin-18 (IL-18) is a pro-inflammatory cytokine with the potential to stimulate anti-tumor immune responses. However, its therapeutic efficacy has been hampered by the presence of a natural inhibitor, IL-18 binding protein (IL-18BP), which acts as a high-affinity decoy receptor. To overcome this, engineered versions of IL-18, often referred to as decoy-resistant IL-18 (DR-18), have been developed. These variants are designed to retain their immune-stimulatory functions while evading neutralization by IL-18BP, making them promising candidates for cancer immunotherapy.[1][2][3] This document provides detailed application notes and protocols for evaluating the efficacy of these novel agents in preclinical tumor models.
I. In Vitro Efficacy Evaluation
A series of in vitro assays are essential to characterize the biological activity of decoy-resistant IL-18 and its effect on various immune cell populations.
1.1. Assessment of Immune Cell Activation
The primary mechanism of IL-18 involves the activation of T cells and Natural Killer (NK) cells.[4] Key assays to measure this activation include:
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Cytokine Release Assays (IFN-γ Production): Activated T cells and NK cells release Interferon-gamma (IFN-γ). Measuring IFN-γ levels is a direct indicator of IL-18 activity.
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Cell Proliferation Assays: Determining the extent to which decoy-resistant IL-18 stimulates the proliferation of immune cells.
-
Cytotoxicity Assays: Measuring the ability of IL-18-stimulated NK cells and cytotoxic T lymphocytes (CTLs) to kill tumor cells.
Table 1: Quantitative Data from In Vitro Immune Cell Activation Assays
| Assay | Cell Type | Treatment | Concentration Range | Readout | Expected Outcome |
| IFN-γ ELISA | Human PBMCs | Decoy-Resistant IL-18 | 0.1 - 100 ng/mL | IFN-γ concentration (pg/mL) | Dose-dependent increase in IFN-γ |
| Cell Proliferation (CFSE) | Purified NK Cells | Decoy-Resistant IL-18 | 1 - 100 ng/mL | Percentage of proliferated cells | Increased proliferation compared to control |
| Cytotoxicity (LDH Release) | Co-culture: NK cells and Tumor cells | Decoy-Resistant IL-18 | 10 - 100 ng/mL | Percentage of tumor cell lysis | Increased tumor cell killing |
1.2. Experimental Protocols
Protocol 1: IFN-γ Release Assay
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
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Treatment: Add decoy-resistant IL-18 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control and a positive control (e.g., PHA or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of IFN-γ in the supernatant using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.
Protocol 2: NK Cell-Mediated Cytotoxicity Assay
-
Effector Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit.
-
Target Cell Preparation: Label a cancer cell line (e.g., K562) with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
-
Co-culture: Co-culture the labeled target cells with the isolated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in the presence of decoy-resistant IL-18 (e.g., 50 ng/mL).
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Readout:
-
For Calcein-AM labeled cells, measure fluorescence in the supernatant (indicating cell lysis).
-
For 51Cr labeled cells, measure radioactivity in the supernatant.
-
Alternatively, a lactate dehydrogenase (LDH) release assay can be performed on the supernatant.
-
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
II. In Vivo Efficacy Evaluation
In vivo studies using animal models are critical to assess the anti-tumor efficacy of decoy-resistant IL-18 in a complex biological system.
2.1. Syngeneic Mouse Tumor Models
Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are the gold standard for evaluating immunotherapies.
-
Tumor Growth Inhibition Studies: The primary endpoint is the measurement of tumor volume over time in treated versus control groups.
-
Survival Studies: Monitoring the overall survival of the animals to determine the long-term therapeutic benefit.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): Analyzing the immune cell populations within the tumor microenvironment to understand the mechanism of action.
Table 2: Quantitative Data from In Vivo Efficacy Studies
| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Median Survival (days) | Key Biomarker Change |
| MC38 Colon Carcinoma | Vehicle Control | 3x weekly, i.p. | 0% | 25 | Baseline |
| MC38 Colon Carcinoma | Decoy-Resistant IL-18 | 10 mg/kg, 3x weekly, i.p. | 75% | 45 | Increased CD8+ T cells in TME |
| B16-F10 Melanoma | Vehicle Control | 3x weekly, i.p. | 0% | 20 | Baseline |
| B16-F10 Melanoma | Decoy-Resistant IL-18 | 10 mg/kg, 3x weekly, i.p. | 60% | 35 | Increased IFN-γ in tumor |
2.2. Experimental Protocols
Protocol 3: Subcutaneous Tumor Implantation and Efficacy Study
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Cell Culture: Culture a murine cancer cell line (e.g., MC38) in appropriate media.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer decoy-resistant IL-18 or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
Survival Analysis: Monitor a separate cohort of mice for overall survival.
Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Excision: At the end of the efficacy study, or at specific time points, euthanize a subset of mice and surgically excise the tumors.
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Tissue Dissociation: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
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Cell Staining: Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).
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Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations within the tumor.
III. Visualization of Pathways and Workflows
Signaling Pathway of Decoy-Resistant IL-18
Caption: Signaling pathway of decoy-resistant IL-18 leading to anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for conducting an in vivo efficacy study of decoy-resistant IL-18.
References
Troubleshooting & Optimization
How to improve the solubility of ML-18 in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, in their experiments.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my aqueous experimental buffer (e.g., PBS, cell culture medium), a precipitate forms. How can I prevent this?
Answer:
Precipitation is a common issue when diluting a hydrophobic compound like this compound from a DMSO stock into an aqueous buffer. Here are several strategies to improve its solubility:
-
Optimize the Final DMSO Concentration:
-
Keep the final concentration of DMSO in your experimental buffer as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or assay. However, a slightly higher concentration may be necessary for solubility.
-
Perform a preliminary test to determine the maximum tolerable DMSO concentration for your specific experiment.
-
-
Utilize Co-solvents and Surfactants:
-
The addition of co-solvents or non-ionic surfactants can significantly enhance the solubility of hydrophobic compounds.
-
Protocol 1: Using Ethanol and Polyethylene Glycol 400 (PEG 400): A mixture of 45% absolute ethanol and 55% PEG 400 can be used to prepare a stock solution. This stock can then be diluted into the growth medium to a final vehicle concentration of 0.1%, which has been shown to be non-cytotoxic for some cell lines.
-
Protocol 2: Using Tween® 80 or Pluronic® F-68: These non-ionic surfactants can aid in forming micelles to encapsulate the hydrophobic compound. Prepare a stock solution of this compound in DMSO. In a separate tube, prepare your aqueous buffer containing a low concentration of Tween® 80 or Pluronic® F-68 (e.g., 0.01-0.1%). Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate mixing and micelle formation.
-
-
Employ Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been used to prepare a suspended solution of this compound at 2.5 mg/mL.
-
-
Sonication and Warming:
-
After adding the this compound stock solution to the buffer, sonicate the mixture for several minutes. This can help to break down small precipitate particles and improve dissolution.
-
Gently warming the buffer (e.g., to 37°C) before and after adding the this compound stock can also increase solubility. Ensure the temperature is compatible with the stability of this compound and other components of your assay.
-
-
Serial Dilution:
-
Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Experimental Workflow for Solubilizing this compound in Cell Culture Medium
Caption: A step-by-step workflow for preparing a working solution of this compound in cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has been reported to be soluble in DMSO at concentrations of 10 mM and 50 mg/mL (87.77 mM).
Q2: What is the solubility of this compound in aqueous buffers like PBS?
Quantitative Solubility Data for this compound
| Solvent/Vehicle | Solubility | Solution Type |
| DMSO | 10 mM | Clear Solution |
| DMSO | 50 mg/mL (87.77 mM) | Clear Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |
| Aqueous Buffers (e.g., PBS) | Very Low | Poorly Soluble |
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the bombesin receptor subtype-3 (BRS-3), which is a Gq-protein coupled receptor (GPCR). By blocking this receptor, this compound inhibits downstream signaling pathways.
Q5: What is the signaling pathway of the Bombesin Receptor Subtype-3 (BRS-3)?
A5: BRS-3, as a Gq-coupled receptor, activates phospholipase C (PLC) upon agonist binding. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK. Furthermore, BRS-3 activation has been shown to transactivate receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and HER2.
Caption: The BRS-3 signaling pathway is initiated by agonist binding, leading to the activation of downstream effectors. This compound acts as an antagonist, blocking this cascade.
Q6: What is a suitable buffer for a bombesin receptor binding assay?
-
Buffer: 50 mM Tris-HCl or HEPES, pH 7.4
-
Salts: 5-10 mM MgCl₂ and 100-150 mM NaCl
-
Protease Inhibitors: To prevent degradation of the receptor and ligand.
-
Blocking Agent: 0.1-1% Bovine Serum Albumin (BSA) to reduce non-specific binding.
It is always recommended to optimize the buffer composition for your specific experimental setup.
Troubleshooting inconsistent results in ML-18 experiments
Disclaimer: The term "ML-18" does not correspond to a publicly known and widely characterized chemical compound or experimental model. The following technical support guide is based on a fictional premise that this compound is an investigational small molecule inhibitor of the NF-κB signaling pathway. This guide is intended to serve as an illustrative example of a troubleshooting resource for researchers in drug development, drawing on established principles of experimental design and troubleshooting for novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor of the NF-κB signaling pathway. It is designed to target a key upstream kinase in the canonical pathway, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB dimers (p65/p50) in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and other target genes.
Q2: I am observing high variability in my IC50 values for this compound in a cell-based assay. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in early-stage drug discovery. Several factors could be contributing to this variability.[1][2][3] Key areas to investigate include:
-
Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound.[2] Higher cell densities may require higher concentrations of the compound to achieve the same biological effect.
-
Reagent Variability: Lot-to-lot variation in serum, media, and other critical reagents can introduce significant variability.[2] It is advisable to qualify new lots of reagents and use a single lot for a set of comparative experiments.
-
Compound Stability: this compound may be unstable in culture media over the time course of the assay. Degradation of the compound will lead to an underestimation of its potency.
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major source of variability in cell-based assays.[1] Regular calibration of pipettes and automated liquid handlers is essential.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
If you are experiencing variability in your IC50 measurements for this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Cell Handling Procedures | Standardize cell culture conditions, including media, supplements, and incubator parameters.[2][4] Use cells within a consistent and low passage number range. Ensure consistent cell seeding density across all plates and experiments. |
| Compound Handling and Storage | Prepare fresh stock solutions of this compound from a qualified powder lot. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Assess the stability of this compound in your specific assay medium over the duration of the experiment. |
| Assay Protocol | Optimize the timing of compound addition and the overall assay duration.[2] Use appropriate positive and negative controls on every plate to monitor assay performance.[2] Implement a standardized operating procedure for all steps of the assay.[2] |
| Data Analysis | Use a consistent and appropriate curve-fitting model for IC50 determination. Ensure that your data normalization is valid and consistently applied. |
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a typical experiment to measure the inhibitory activity of this compound on the NF-κB signaling pathway using a stable cell line expressing a luciferase reporter driven by an NF-κB response element.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter
-
Complete growth medium (DMEM, 10% FBS, 1% Pen/Strep)
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human TNFα (100 ng/mL stock)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 50 µL of the compound dilutions. Include wells with vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNFα in complete growth medium to a final concentration of 20 ng/mL. Add 50 µL of this solution to each well (final TNFα concentration will be 10 ng/mL).
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of luciferase assay reagent to each well. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of this compound.
Visualizations
Below are diagrams illustrating key aspects of this compound experimentation.
Caption: NF-κB signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for an NF-κB reporter assay using this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: ML-18 in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3). Its primary mechanism involves inhibiting the binding of bombesin, which in turn blocks downstream signaling pathways. This can lead to the suppression of cell proliferation, particularly in cancer cell lines where BRS-3 is overexpressed.[1][2][3][4][5] Specifically, this compound has been shown to inhibit the increase of cytosolic Ca2+ levels and the tyrosine phosphorylation of EGFR and ERK in lung cancer cells.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into working volumes.
Q3: What is the recommended solvent and concentration for preparing this compound stock solutions?
This compound is soluble in DMSO, and a stock solution of 10 mM is commonly used for in vitro experiments.[1][2] Sonication may be recommended to ensure complete dissolution.[1]
Q4: How stable is this compound in cell culture medium?
While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of any small molecule in culture can be influenced by factors such as pH, temperature, light exposure, and interactions with media components like serum. It is best practice to prepare fresh media with this compound for each media change, especially in long-term experiments.
Troubleshooting Guide
Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.
Possible Causes:
-
Degradation of this compound: Small molecules can degrade in aqueous culture media over extended periods, especially at 37°C. Factors like pH shifts in the media or exposure to light can accelerate this process.
-
Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration.
-
Development of Cellular Resistance: Prolonged exposure to an antagonist can sometimes lead to compensatory changes in the cells, reducing their sensitivity to the compound.
Solutions:
| Solution | Detailed Protocol |
| Frequent Media Changes | Replace the culture medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound. |
| Optimize this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experiment duration. It may be necessary to use a slightly higher concentration in long-term cultures to account for potential degradation. |
| Protect from Light | Minimize exposure of this compound stock solutions and culture media to light. Store stock solutions in amber vials and keep culture plates or flasks in the dark incubator as much as possible. |
| Monitor Cell Viability and Proliferation | Regularly assess cell viability (e.g., using a Trypan Blue exclusion assay) and proliferation (e.g., using a cell counting assay) to monitor the effectiveness of this compound over time. A gradual increase in proliferation may indicate a loss of drug activity. |
| Test for Compound Stability | If feasible, analyze the concentration of this compound in the culture medium over time using techniques like HPLC to directly assess its stability under your experimental conditions. |
Issue 2: Observed cytotoxicity or off-target effects.
Possible Causes:
-
High Concentration of this compound: While this compound is a specific BRS-3 antagonist, high concentrations may lead to off-target effects or general cytotoxicity. It has lower affinity for GRPR and NMBR, with IC50 values of 16 µM and over 100 µM, respectively.[1][2][3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules and their solvents.
Solutions:
| Solution | Detailed Protocol |
| Titrate this compound Concentration | Determine the lowest effective concentration of this compound that achieves the desired biological effect without causing significant cytotoxicity. The IC50 for BRS-3 is 4.8 µM.[1][2][4] |
| Control for Solvent Effects | Include a vehicle control in your experiments (e.g., cells treated with the same concentration of DMSO used to deliver this compound) to distinguish between the effects of the compound and the solvent. |
| Cell Viability Assays | Use quantitative cell viability assays (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of different concentrations of this compound. |
Issue 3: Variability in experimental results.
Possible Causes:
-
Inconsistent this compound Activity: This could be due to improper storage, repeated freeze-thaw cycles of the stock solution, or degradation in the culture medium.
-
Cell Culture Conditions: Fluctuations in incubator CO2 levels, temperature, or humidity can affect cell health and their response to treatment.
-
Cell Line Integrity: Cross-contamination or genetic drift of the cell line can lead to inconsistent results.
Solutions:
| Solution | Detailed Protocol |
| Strict Adherence to Storage Protocols | Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. Always use freshly prepared media for treatments. |
| Maintain Consistent Culture Conditions | Regularly monitor and calibrate your incubator to ensure stable temperature, CO2, and humidity levels. |
| Cell Line Authentication | Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 4.8, 16, 48 μM) and a vehicle control (DMSO).[1][2][3]
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 15 µL of 0.1% MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
After 16 hours, measure the optical density at 570 nm using a microplate reader.[2][3]
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Target | IC50 Value | Reference |
| BRS-3 | 4.8 µM | [1][2][4] |
| GRPR | 16 µM | [1][2][4] |
| NMBR | > 100 µM | [1][2] |
Visualizations
Caption: this compound inhibits the BRS-3 signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound effects.
References
Technical Support Center: Troubleshooting MLN4924 (Pevonedistat) Efficacy
This technical support guide is intended for researchers, scientists, and drug development professionals who are using the NEDD8-activating enzyme (NAE) inhibitor, MLN4924 (pevonedistat), and are encountering a lack of efficacy in certain cell lines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify potential reasons for resistance and suggest further experimental steps.
General Information
MLN4924 (pevonedistat) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is the E1 enzyme that initiates the neddylation cascade, a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[5][6][7] The primary substrates of neddylation are the cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of NAE by MLN4924 prevents the neddylation of cullins, leading to the accumulation of CRL substrate proteins.[8] This disruption of protein homeostasis can induce cellular responses such as cell cycle arrest, senescence, and apoptosis in cancer cells.[9]
Frequently Asked Questions (FAQs) & Troubleshooting
Why am I not observing the expected cytotoxic effects of MLN4924 in my cell line?
Several factors can contribute to a lack of MLN4924 efficacy. The primary reasons can be categorized as on-target resistance (alterations in the drug's direct target) or off-target resistance (cellular mechanisms that reduce the effective concentration of the drug or bypass its effects).
Potential Reasons & Troubleshooting Steps:
-
A. Target-Related Resistance: Mutations in the NAE Subunit UBA3
-
Explanation: Point mutations in the UBA3 (also known as NAEβ) subunit of the NAE can confer resistance to MLN4924.[1][5][6][7] These mutations can alter the binding of MLN4924 to the enzyme, reducing its inhibitory effect. For example, mutations such as I310N and Y352H in UBA3 have been identified in leukemia cell lines with acquired resistance to MLN4924.[5][6] Interestingly, these mutations may increase the enzyme's affinity for ATP while decreasing its affinity for NEDD8, thereby reducing the potency of MLN4924.[5][7] While preclinical models have shown various treatment-emergent mutations in NAEβ that induce resistance, these specific mutations have not been consistently detected in relapsed/refractory patients in clinical trials, suggesting other resistance mechanisms are also clinically relevant.[1][2]
-
Troubleshooting:
-
Sequence the UBA3 gene: In your resistant cell lines, sequence the coding region of the UBA3 gene to identify any potential mutations. Pay close attention to the regions known to be involved in MLN4924 binding.
-
Biochemical Assays: If a mutation is identified, perform biochemical assays with recombinant wild-type and mutant NAE to assess the impact on enzyme kinetics and MLN4924 inhibition.
-
-
-
B. Off-Target Resistance: Overexpression of ABC Transporters
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Explanation: ATP-binding cassette (ABC) transporters are membrane proteins that function as efflux pumps, actively transporting various substrates, including drugs, out of the cell.[10][11][12] Overexpression of certain ABC transporters can lead to multidrug resistance by reducing the intracellular concentration of the therapeutic agent.[11] Specifically, the ABC transporter ABCG2 (also known as BCRP, breast cancer resistance protein) has been shown to confer resistance to MLN4924.[1][2][3] Studies have demonstrated that cell lines overexpressing ABCG2 are significantly less sensitive to MLN4924.[1][3]
-
Troubleshooting:
-
Assess ABCG2 Expression: Compare the mRNA and protein levels of ABCG2 in your sensitive and resistant cell lines using qRT-PCR and immunoblotting, respectively.
-
Co-treatment with an ABCG2 Inhibitor: Treat your resistant cells with a combination of MLN4924 and a known ABCG2 inhibitor (e.g., YHO-13351, fumitremorgin C).[1] A restoration of sensitivity to MLN4924 would suggest that ABCG2-mediated efflux is a key resistance mechanism.
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shRNA-mediated Knockdown: Use lentiviral short hairpin RNA (shRNA) to specifically knock down the expression of ABCG2 in your resistant cells.[1][2] A subsequent increase in sensitivity to MLN4924 would confirm the role of ABCG2 in the observed resistance.
-
-
-
C. Altered Downstream Signaling: The NRF2 Pathway
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Explanation: Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[13][14] Under normal conditions, NRF2 is a substrate of the CRLs and is targeted for degradation. Inhibition of NAE by MLN4924 leads to the stabilization and accumulation of NRF2.[1] While this is an expected on-target effect, constitutive activation or overexpression of NRF2 through other mechanisms can contribute to drug resistance by protecting cells from oxidative stress induced by chemotherapeutic agents.[13][14]
-
Troubleshooting:
-
Evaluate NRF2 and Target Gene Expression: Measure the baseline and MLN4924-induced levels of NRF2 and its downstream target genes (e.g., HO-1, NQO1) in both sensitive and resistant cell lines.
-
Assess Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) in your cell lines with and without MLN4924 treatment. Resistant cells may exhibit a more robust antioxidant response.
-
Inhibit NRF2 Activity: Investigate whether inhibition of the NRF2 pathway can sensitize resistant cells to MLN4924.
-
-
How can I confirm that MLN4924 is engaging its target in my cells?
Even in resistant cells, it's crucial to determine if the drug is reaching and interacting with its target, NAE.
Experimental Confirmation:
-
Immunoblotting for Neddylated Cullins: A primary and direct downstream effect of NAE inhibition is the reduction of neddylated cullins.
-
Procedure: Treat your cells with a dose range of MLN4924 for a specified time (e.g., 24 hours).[1] Perform immunoblotting on cell lysates using an antibody that detects NEDD8. A decrease in the band corresponding to neddylated cullins indicates target engagement. In resistant cells, you may observe a reduced potency of MLN4924 in decreasing neddylated cullins compared to sensitive cells.[1]
-
-
Accumulation of CRL Substrates: Inhibition of CRLs leads to the accumulation of their substrate proteins.
Quantitative Data Summary
The following tables summarize quantitative data from studies on MLN4924 resistance.
Table 1: IC50 Values of MLN4924 in Sensitive vs. Resistant Cell Lines
| Cell Line | Description | IC50 (nM) | Fold Resistance | Reference |
| A2780 | Parental Ovarian Cancer | ~50 | - | [1] |
| A2780/MLN-R | MLN4924-Resistant | >10,000 | >200 | [1] |
| NCI-H460 | Parental Lung Cancer | ~100 | - | [1] |
| NCI-H460/MX20 | ABCG2-Overexpressing | ~1,000 | 10 | [1] |
| HEK293 | Parental | ~200 | - | [1] |
| HEK293-ABCG2-R482 | Wild-Type ABCG2 Overexpressing | >10,000 | >50 | [1] |
| K562 | Parental Leukemia | ~30 | - | [5] |
| R-K562MLN | MLN4924-Resistant (UBA3 I310N) | ~3000 | 100 | [5] |
| U937 | Parental Leukemia | ~40 | - | [5] |
| R-U937MLN | MLN4924-Resistant (UBA3 Y352H) | ~4000 | 100 | [5] |
Table 2: Effect of ABCG2 Inhibition on MLN4924 IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Reference |
| NCI-H460/MX20 | MLN4924 | ~1,000 | [1] |
| NCI-H460/MX20 | MLN4924 + YHO-13351 (1 µM) | ~200 | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of MLN4924 and to calculate IC50 values.
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of MLN4924 (e.g., 0 to 10,000 nM) for 72 hours.[1]
-
MTT Addition: Add 15 µL of 0.1% MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: After 16 hours, measure the optical density at 570 nm using a microplate reader.[15]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Immunoblotting
This protocol is used to assess the protein levels of neddylated cullins, CRL substrates, and ABCG2.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEDD8, p21, p27, NRF2, ABCG2, or a loading control (e.g., α-tubulin, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
UBA3 Gene Sequencing
This protocol is used to identify mutations in the catalytic subunit of NAE.
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RNA Extraction and cDNA Synthesis: Extract total RNA from both sensitive and resistant cells and synthesize cDNA using a reverse transcription kit.
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PCR Amplification: Amplify the coding sequence of UBA3 from the cDNA using gene-specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
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Sequence Analysis: Align the obtained sequences with the reference sequence of human UBA3 to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of MLN4924 action and resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting MLN4924 resistance.
References
- 1. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABCG2 Overexpression Contributes to Pevonedistat Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCG2 confers resistance to pevonedistat, an NAE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in UBA3 Confer Resistance to the NEDD8-Activating Enzyme Inhibitor MLN4924 in Human Leukemic Cells | PLOS One [journals.plos.org]
- 7. Mutations in UBA3 confer resistance to the NEDD8-activating enzyme inhibitor MLN4924 in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Nrf2 may reverse the drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. glpbio.com [glpbio.com]
Technical Support Center: Handling Hygroscopic DMSO with ML-18
Disclaimer: No specific stability or interaction data for a compound designated "ML-18" is broadly available in the scientific literature. The following guidance is based on established best practices for handling dimethyl sulfoxide (DMSO) with sensitive small molecule compounds in a research setting. "this compound" is used as a placeholder for a generic small molecule.
Frequently Asked Questions (FAQs)
Q1: What is DMSO and why is it described as hygroscopic?
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used in research to dissolve a broad range of polar and nonpolar compounds.[1] Its hygroscopic nature means it readily attracts and absorbs moisture from the surrounding atmosphere.[2] This property is due to the strong hydrogen bond acceptor capability of the sulfoxide oxygen atom, which readily interacts with water molecules in the air.
Q2: How can water absorbed by DMSO affect my experiments with this compound?
The presence of water in your DMSO solvent can introduce several variables that may compromise your experimental results:
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Compound Degradation: Water can act as a reactant, leading to the hydrolysis of sensitive functional groups on your compound, this compound. Studies have shown that for many compounds, water is a more significant cause of degradation in DMSO stock solutions than oxygen.
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Reduced Solubility and Precipitation: As DMSO absorbs water, the polarity of the solvent mixture changes. This can decrease the solubility of your compound, potentially leading to precipitation and an inaccurate final concentration in your assays.
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Inconsistent Assay Performance: The unintended presence of water can lead to variability in your experimental outcomes, causing poor reproducibility between experiments or even within the same experimental run.
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Alteration of Physical Properties: Absorbed water can change the viscosity and freezing point of the DMSO solution, which may affect automated liquid handling and plate-based screening.[1]
Q3: What are the best practices for storing and handling anhydrous DMSO to prevent water absorption?
To maintain the anhydrous state of DMSO, it is crucial to adhere to strict storage and handling protocols. Proper technique minimizes the introduction of atmospheric moisture.
Troubleshooting Guide
Q4: My this compound stock solution in DMSO appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons, often related to water absorption or temperature changes.
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Check Storage Temperature: DMSO freezes at 18.5°C (65.3°F).[1] If stored at or below this temperature, it will solidify. Gentle warming to room temperature should reliquefy the solution without damaging the solvent or many dissolved compounds.
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Suspect Water Contamination: If the solution remains cloudy after warming, water contamination may have reduced the solubility of this compound. The compound may be precipitating out of the "wet" DMSO.
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Action Steps:
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Gently warm the vial to room temperature (e.g., in a 25°C water bath) and vortex thoroughly to attempt redissolution.
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If precipitation persists, the stock solution may be compromised. It is recommended to prepare a fresh stock solution using a new, properly sealed bottle of anhydrous DMSO.
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Consider filtering the solution through a 0.22 µm syringe filter compatible with DMSO if you must use it, but be aware that the final concentration will be lower than intended.
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Q5: I am observing inconsistent results in my cell-based assays. Could "wet" DMSO be the cause?
Yes, variability in the water content of your DMSO is a common cause of inconsistent experimental results.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Anhydrous DMSO
| Parameter | Recommendation | Rationale |
| Container | Original manufacturer's airtight, opaque glass bottle. | Minimizes light exposure and moisture ingress. Glass is inert. |
| Storage Temp. | 15°C to 25°C (59°F - 77°F). | Avoids freezing (occurs at 18.5°C) and potential degradation at high temperatures. |
| Environment | A cool, dry, and well-ventilated area. | Low ambient humidity reduces the driving force for water absorption. |
| Handling | Use a dry, inert gas (e.g., argon, nitrogen) to flush the headspace before resealing. | Displaces moist air from the container to protect the remaining solvent. |
| Dispensing | Work quickly. Open the bottle for the minimum time necessary. | Reduces the time the solvent is exposed to atmospheric moisture. |
| Aliquoting | Dispense into smaller, single-use glass vials for daily use. | Prevents repeated opening of the main stock bottle, protecting its integrity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
This protocol outlines the steps for preparing a concentrated stock solution while minimizing water contamination.
Materials:
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This compound powder
-
New, sealed bottle of anhydrous DMSO (≥99.9%)
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Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Sterile, disposable syringes and needles (or appropriate pipette and tips)
-
Vortex mixer
Methodology:
-
Pre-calculation: Determine the mass of this compound required to make your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you will need 0.01 * MW of this compound mg).
-
Weighing: Accurately weigh the calculated mass of this compound powder directly into a sterile, dry amber glass vial.
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Solvent Addition: In a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier), open a new bottle of anhydrous DMSO. Immediately withdraw the required volume of DMSO using a sterile syringe or pipette and add it to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex at room temperature until the this compound is completely dissolved.[3] Gentle warming may be used if necessary, depending on the compound's properties.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in separate, properly labeled amber glass vials. This prevents contamination of the entire stock with each use.[4]
-
Storage: Store the aliquots at -20°C or -80°C as recommended for your specific compound.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: General Methodology for Karl Fischer Titration of DMSO
This protocol provides a general overview for determining the water content in a DMSO sample, which is the most accurate method.
Principle: Karl Fischer (KF) titration is a highly specific method where a KF reagent containing iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically when all the water is consumed.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-conditioned to a dry, stable state.
-
Sample Preparation: Using a dry glass syringe, carefully draw a precise amount (e.g., 1 mL) of the DMSO sample to be tested.
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Injection: Inject the DMSO sample directly into the conditioned titration vessel. The mass of the sample is determined accurately by weighing the syringe before and after injection.
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Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint.
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Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the titrant's concentration (titer), and the mass of the DMSO sample. Results are typically reported in ppm (parts per million) or percentage (%).
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Titer Determination: The concentration of the KF reagent should be regularly standardized using a certified water standard.[5][6]
Visualizations
Caption: Workflow for Handling DMSO and Preparing this compound Stock Solutions.
Caption: Troubleshooting Flowchart for DMSO-Related Experimental Issues.
Caption: Conceptual Diagram of DMSO's Hygroscopic Nature.
References
Best practices for handling and storing ML-18 to maintain potency
Welcome to the technical support center for ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist. This guide is designed to provide researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this compound to ensure experimental success and maintain the compound's potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] It functions by selectively binding to BRS-3 and inhibiting its activity. The primary mechanism of action involves the blockade of the Gq-coupled signaling cascade, which prevents the activation of a phosphatidylinositol-calcium second messenger system.[2] This inhibition can lead to downstream effects such as the suppression of cancer cell proliferation.[2]
Q2: How should I store the solid (powder) form of this compound?
A2: The solid form of this compound should be stored at -20°C for long-term stability.[1] Under these conditions, the compound is stable for at least three years.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to one year.[1] For short-term storage, the stock solution can be kept at -20°C for up to one month.[3]
Q4: What is the recommended solvent for reconstituting this compound?
A4: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO.[1]
Q5: Does this compound need to be protected from light?
Troubleshooting Guide
Issue 1: I am observing precipitation in my this compound stock solution.
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Possible Cause 1: Incorrect Solvent. this compound has limited solubility in aqueous solutions. Ensure you are using an appropriate organic solvent like DMSO for your stock solution.
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Possible Cause 2: Exceeded Solubility Limit. You may have exceeded the solubility limit of this compound in your chosen solvent. For DMSO, a concentration of up to 50 mg/mL (87.77 mM) is achievable, but sonication may be required to fully dissolve the compound.[1]
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Possible Cause 3: Low-Quality Solvent. The presence of water in your DMSO can reduce the solubility of hydrophobic compounds. Use anhydrous, high-purity DMSO.
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Solution: If you observe precipitation, gently warm the solution to 37°C and sonicate until the precipitate dissolves.[1] If the precipitate persists, you may need to prepare a new stock solution at a lower concentration.
Issue 2: I am seeing inconsistent or no activity of this compound in my experiments.
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Possible Cause 1: Compound Degradation. Improper storage of the solid compound or stock solution can lead to degradation and loss of potency. Ensure you are following the recommended storage conditions (-20°C for solid, -80°C for stock solutions).[1] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots.[3]
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Possible Cause 2: Incorrect Dilution. Ensure that your serial dilutions are prepared accurately. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to mix thoroughly to avoid precipitation. It is recommended to perform dilutions in a stepwise manner.[3]
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Possible Cause 3: Low Receptor Expression. The target of this compound, BRS-3, may not be expressed at sufficient levels in your experimental cell line. Verify BRS-3 expression using techniques like qPCR or western blotting.
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Solution: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Confirm the expression of BRS-3 in your model system before initiating experiments.
Issue 3: I am observing cytotoxicity in my cell-based assays that is not related to the intended biological activity.
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Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in your cell culture medium may be too high, leading to solvent-induced toxicity.
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Solution: Ensure that the final concentration of DMSO in your culture medium is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Receptor | IC50 (μM) |
| BRS-3 | 4.8 |
| GRPR | 16 |
| NMBR | >100 |
Data sourced from MedChemExpress and TargetMol.[1][2]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | ≥ 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
| In Solvent (DMSO) | -20°C | 1 month |
Data sourced from TargetMol and MedChemExpress.[1][3]
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[4]
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
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Gently vortex the vial to mix. If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.[1]
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Visually inspect the solution to ensure there are no visible particulates.
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Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Cell Viability (MTT) Assay
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Seed cells (e.g., NCI-H1299 cells transfected with BRS-3) in a 96-well plate at the desired density and allow them to adhere overnight.[2]
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Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (e.g., 0, 4.8, 16, 48 μM).[2] Include a vehicle control (medium with DMSO only).
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Incubate the plate for the desired treatment period (e.g., 48 hours).
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Add 15 μL of a 0.1% MTT solution to each well and incubate for 4 hours at 37°C.[2]
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Add 150 μL of DMSO to each well to dissolve the formazan crystals.[2]
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After 16 hours, measure the optical density at 570 nm using a microplate reader.[2]
Visualizations
Caption: BRS-3 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
Technical Support Center: Overcoming Challenges in Replicating Published ML-18 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating and building upon published findings related to ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of agonists to BRS-3, thereby inhibiting downstream signaling pathways.[1][2] It has been shown to inhibit agonist-induced elevation of cytosolic calcium and tyrosine phosphorylation of EGFR and ERK.[1][2][3]
Q2: What are the binding affinities of this compound for bombesin receptor subtypes?
A2: this compound exhibits moderate affinity for BRS-3 with a reported IC50 of 4.8 μM.[3][4] It has lower affinity for the gastrin-releasing peptide receptor (GRPR) with an IC50 of 16 μM and has very low affinity for the neuromedin B receptor (NMBR) with an IC50 of over 100 μM.[1][2][3]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[4] For in vivo experiments, it can be prepared in a solution of 10% DMSO and 90% corn oil for a clear solution, or in 10% DMSO and 90% (20% SBE-β-CD in Saline) for a suspended solution.[4] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]
Q4: What cell lines are suitable for studying this compound's effects?
A4: The original publication describing this compound utilized NCI-H1299 lung cancer cells stably transfected with BRS-3.[1][2][3] The choice of cell line will depend on the specific research question and the expression of BRS-3. It is crucial to verify BRS-3 expression in the selected cell line.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Proliferation (MTT) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability. |
| Uneven dissolution of formazan crystals | Gently agitate the plate for 10-15 minutes after adding the solubilizing agent (e.g., DMSO) to ensure complete dissolution. | |
| Lower than expected inhibition of proliferation | This compound precipitation | Visually inspect the media for any signs of precipitation. If observed, consider preparing a fresh stock solution or using a different formulation.[4] |
| Low BRS-3 expression in the cell line | Confirm BRS-3 expression using techniques like qPCR or Western blotting. | |
| Cell line-specific metabolic activity | Optimize MTT incubation time and cell seeding density for your specific cell line.[5] | |
| High background absorbance | Contamination (e.g., microbial) | Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment. |
| Insufficient washing | Ensure complete removal of media before adding the solubilizing agent to avoid interference from media components.[5] |
Guide 2: Difficulty in Replicating Calcium Mobilization Assay Results
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak response to BRS-3 agonist | Low BRS-3 expression | Verify BRS-3 expression in the chosen cell line. |
| Inactive agonist | Use a fresh, validated batch of the BRS-3 agonist. | |
| Issues with the fluorescent calcium indicator (e.g., FURA2-AM) | Ensure proper loading of the indicator by optimizing concentration and incubation time. Check the viability of cells after loading. | |
| Inconsistent inhibition by this compound | This compound degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Incorrect timing of this compound addition | Add this compound prior to the agonist to allow for receptor binding and antagonism. Optimize the pre-incubation time. | |
| High background fluorescence | Autofluorescence of this compound or other compounds | Run appropriate controls, including cells with this compound alone, to determine background fluorescence. |
| Cell death | Assess cell viability to ensure that the observed changes in fluorescence are not due to cytotoxicity. |
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay
This protocol is adapted from the methods described in the original publication on this compound.[3]
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Cell Seeding: Seed NCI-H1299 cells stably transfected with BRS-3 in a 96-well plate at a density of 5,000 cells per well. Allow cells to attach overnight.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 4.8, 16, 48 μM). Include a positive control (e.g., a known inhibitor of cell proliferation) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 15 μL of 0.1% MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
Protocol 2: Western Blot for pEGFR and pERK
This protocol is based on the findings that this compound inhibits agonist-induced phosphorylation of EGFR and ERK.[1][2][3]
-
Cell Culture and Starvation: Culture NCI-H1299 cells with stable BRS-3 expression to 80-90% confluency. Starve the cells in serum-free media for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with this compound (e.g., 16 μM) for 1 hour.
-
Agonist Stimulation: Stimulate the cells with a BRS-3 agonist (e.g., 100 nM BA1) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pEGFR, total EGFR, pERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Logical Relationships
BRS-3 Signaling Pathway and Inhibition by this compound
References
- 1. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Technical Support Center: Strategies for Reducing Variability in ML-18 Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and reduce variability in functional assays for ML-18, a decoy-resistant Interleukin-18 (IL-18).
Troubleshooting Guide
Variability in this compound functional assays can arise from multiple factors, from reagent handling to data analysis. This guide provides a systematic approach to identifying and mitigating these sources of error.
Key Factors Influencing Assay Variability
| Factor | Potential Impact on Variability | Recommended Action |
| Reagent Quality & Handling | High | Use high-quality, validated reagents. Aliquot and store this compound and other cytokines at recommended temperatures to avoid repeated freeze-thaw cycles. Ensure consistency in reagent lots used across experiments. |
| Cell Line & Culture Conditions | High | Maintain a consistent cell passage number. Regularly test for mycoplasma contamination. Ensure uniform cell seeding density and viability across all wells. Use of cryopreserved cell stocks from a single passage can reduce variability.[1] |
| Assay Protocol Execution | High | Adhere strictly to the standardized protocol.[1] Pay close attention to incubation times, temperatures, and washing steps. Use calibrated pipettes and automated plate washers where possible to improve precision.[1][2] |
| Analyte Concentration | Medium | Be aware that variability can be higher at very low or very high analyte concentrations.[1][2] Perform dilution series to determine the optimal concentration range for your assay. |
| Assay Kit & Vendor | Medium | Different assay kits, even for the same analyte, can yield different results.[1][2] For longitudinal studies, it is recommended to use kits from the same manufacturer and preferably the same lot. |
| Data Acquisition & Analysis | Medium | Ensure the plate reader is properly calibrated and maintained. Use consistent data analysis parameters and software. Be mindful of potential data transcription errors.[1][2] |
| Operator Skill & Training | High | Inconsistent technique between operators is a significant source of variability.[1][2] Ensure all personnel are thoroughly trained on the assay protocol and instrument operation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays for this compound?
A1: The primary functional activity of IL-18, and therefore this compound, is the induction of Interferon-gamma (IFN-γ) production by immune cells such as Natural Killer (NK) cells and T cells.[3][4] Therefore, the most common functional assays are:
-
IFN-γ Induction Bioassay: This involves stimulating responsive cell lines (e.g., KG-1, NK-92) or primary immune cells with this compound and measuring the amount of secreted IFN-γ by ELISA or other immunoassays.[4][5]
-
NF-κB Reporter Assays: IL-18 signaling activates the NF-κB pathway.[6][7] Reporter cell lines expressing a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter can be used to quantify this compound activity.[6]
-
NK Cell Activation Assays: The activation of NK cells by this compound can be assessed by measuring the upregulation of activation markers like CD69 or by cytotoxicity assays against target cells.[8][9]
Q2: My IFN-γ induction assay results are highly variable between experiments. What are the likely causes?
A2: High variability in IFN-γ induction assays can stem from several sources:
-
Cell Health and Density: Ensure your target cells (e.g., KG-1 or primary NK cells) are healthy, in the logarithmic growth phase, and seeded at a consistent density. Cell viability is critical for a robust response.
-
Stimulation Time: The kinetics of IFN-γ production can vary. An incubation time of 4-6 hours may not be sufficient; consider extending it to 16 hours for a better signal.[10]
-
Reagent Stability: Active IL-18 is known to be unstable in some culture media at 37°C.[11] This instability can lead to a loss of activity and increased variability. Consider using a stabilizing agent or an assay format that captures the active cytokine during treatment.[11]
-
Protein Transport Inhibitors: When performing intracellular cytokine staining for flow cytometry, the use of a protein transport inhibitor like Brefeldin A or Monensin is crucial to allow for the accumulation of IFN-γ inside the cells.[10][12]
Q3: How can I differentiate between the active and inactive forms of IL-18 in my samples?
A3: IL-18 is produced as an inactive precursor (pro-IL-18) and requires cleavage by caspase-1 to become biologically active.[3][13] To differentiate between the two forms:
-
Western Blot: This technique can distinguish between the 24 kDa pro-IL-18 and the 18 kDa mature, active form.[14]
-
Specific ELISAs: Some ELISA kits are designed to specifically detect the mature, active form of IL-18, while others may detect both the pro and mature forms.[3][15] It is important to verify the specificity of the ELISA kit you are using.
-
Bioassay: A functional assay, such as an IFN-γ induction assay, will only measure the biologically active form of IL-18.[3]
Q4: What is the role of IL-18 Binding Protein (IL-18BP) and how does it affect my assays?
A4: IL-18BP is a naturally occurring soluble protein that binds to IL-18 with high affinity and neutralizes its activity.[13][15] this compound is designed to be resistant to this inhibition. When measuring this compound activity in biological samples that may contain endogenous IL-18BP (like serum or plasma), it is important to use an assay that can specifically measure the activity of your decoy-resistant molecule without interference. Assays that measure total IL-18 protein levels (like some ELISAs) may not reflect the true biological activity in the presence of IL-18BP.[16]
Experimental Protocols
Protocol 1: IFN-γ Induction Bioassay using KG-1 Cells
This protocol describes a method to measure the biological activity of this compound by quantifying its ability to induce IFN-γ secretion from the human myelomonocytic cell line KG-1.[4][5]
Materials:
-
KG-1 cells (ATCC® CCL-246™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human this compound (various concentrations)
-
Recombinant human IL-12 (as a co-stimulant, optional)
-
Human IFN-γ ELISA kit
-
96-well flat-bottom cell culture plates
Procedure:
-
Culture KG-1 cells in complete RPMI-1640 medium.
-
Seed KG-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known concentration of standard IL-18). For enhanced IFN-γ production, IL-12 can be added as a co-stimulant at a final concentration of 1-10 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
The biological activity of this compound is proportional to the amount of IFN-γ produced.
Protocol 2: NF-κB Reporter Assay
This protocol outlines a method to assess this compound activity by measuring the activation of the NF-κB signaling pathway using a reporter cell line.[6]
Materials:
-
HEK293 cells stably expressing the human IL-18 receptor complex (IL-18Rα and IL-18Rβ) and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human this compound (various concentrations).
-
SEAP or luciferase detection reagents.
-
96-well cell culture plates.
Procedure:
-
Seed the reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Measure the reporter gene activity:
-
For SEAP: Collect the culture supernatant and measure SEAP activity using a suitable substrate and a spectrophotometer or luminometer.
-
For luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
The level of reporter gene expression is indicative of the NF-κB activation by this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound initiates a pro-inflammatory signaling cascade.
Caption: Workflow for measuring this compound induced IFN-γ secretion.
References
- 1. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of human and mouse interleukin 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and sensitive bioassay for the detection of human interleukin-18/interferon-gamma-inducing factor using human myelomonocytic KG-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Reporter System Monitoring IL-18 Specific Signaling Can Be Applied to High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of IL-18-mediated signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. m.youtube.com [m.youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Detection of Free Bioactive IL-18 and IL-18BP in Inflammatory Disorders | Springer Nature Experiments [experiments.springernature.com]
Identifying and mitigating potential artifacts in ML-18 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in ML-18 studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in high-throughput screening (HTS) assays?
A1: The major sources of artifacts in HTS assays are the test compounds themselves.[1] Other sources include environmental contaminants like fibers and plastics, as well as interference from endogenous substances in cells and culture media.[1]
Q2: How can compound autofluorescence affect HTS results?
A2: Compound autofluorescence is a significant issue, as many HTS assays measure changes in fluorescent signals.[1] It can lead to out-of-focus images, failures in image analysis, and can be incorrectly scored as a false positive or negative, obscuring the actual activity of the compound.[1] Approximately 10% of compounds in small-molecule HTS libraries exhibit fluorescence.[1]
Q3: What are "false positives" in the context of HTS?
A3: False positives are compounds that appear to be active in initial screens but show no activity in subsequent confirmatory assays.[2] They mimic a desired biological response without interacting with the intended target.[2] Assay interference is a common cause of false positives.[2]
Q4: What is the role of quality control in HTS experiments?
A4: Quality control is crucial for ensuring the reliability of HTS assays. Key aspects of quality control include good plate design, the use of effective positive and negative controls, and the development of metrics to measure the degree of differentiation between active and inactive compounds.[3]
Troubleshooting Guides
Issue 1: High Rate of False Positives in Primary Screen
Symptoms:
-
A large number of initial "hits" are not confirmed in secondary assays.
-
Observed activity does not align with expected biological mechanisms.
Potential Causes & Mitigation Strategies:
| Cause | Mitigation Strategy |
| Compound Aggregation | Perform counter-screens, such as those using detergents, to identify and eliminate aggregator compounds.[4] These compounds can non-specifically interfere with biochemical and cell-based assays.[2] |
| Luciferase Inhibition | For assays using luciferase reporters, screen compounds against the luciferase enzyme alone to identify inhibitors that would otherwise be flagged as false positives.[2] |
| Thiol Reactivity & Redox Activity | Utilize computational tools and specific assays to predict and test for thiol reactivity and redox activity, which are common mechanisms of assay interference.[2][5] |
| Autofluorescence | Pre-screen compounds for intrinsic fluorescence at the excitation and emission wavelengths of the assay to flag potentially interfering molecules.[1] |
Experimental Protocol: Detergent-Based Counter-Screen for Aggregators
-
Objective: To differentiate true inhibitors from non-specific aggregators.
-
Materials:
-
Procedure:
-
Prepare two sets of assay plates.
-
To the first set, add the standard assay components (buffer, enzyme, substrate, and test compound).
-
To the second set, add the standard assay components plus a low concentration of Triton X-100 (e.g., 0.01%).
-
Incubate both sets of plates under standard assay conditions.
-
Measure the activity on a plate reader.
-
-
Interpretation of Results:
-
True Inhibitors: Activity will be inhibited in both the presence and absence of the detergent.
-
Aggregators: Inhibitory activity will be significantly reduced or eliminated in the presence of the detergent.
-
Issue 2: Inconsistent Results Across Assay Plates
Symptoms:
-
High variability in control wells (positive and negative).
-
"Edge effects" where wells on the perimeter of the plate show different results from interior wells.
Potential Causes & Mitigation Strategies:
| Cause | Mitigation Strategy |
| Environmental Contamination | Maintain a clean laboratory environment. Use filtered pipette tips and ensure microplates are free from manufacturing debris.[1] |
| Plate Handling and Incubation | Ensure uniform temperature and humidity during incubation. Use automated liquid handlers for precise and consistent dispensing.[4] |
| Well-to-Well Crosstalk | Use black-walled microplates for fluorescence-based assays to reduce light scatter between wells.[1] |
Visualizing Experimental Workflows and Logical Relationships
Below are diagrams illustrating key concepts and workflows for identifying and mitigating artifacts in this compound studies.
Caption: A simplified workflow for identifying confirmed hits and filtering out false positives.
Caption: Major categories of assay interference caused by test compounds.
Caption: Core components for maintaining high-quality HTS data.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of ML-18 and its Enantiomer EMY-98: A Review of Publicly Available Data
A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the antagonist activity of compounds designated ML-18 and its enantiomer EMY-98 at the sigma-2 (σ2) receptor.
Therefore, a direct comparison of their antagonist activity, including quantitative data and detailed experimental protocols, cannot be provided at this time. This guide is intended for researchers, scientists, and drug development professionals who may be seeking information on these specific compounds.
While the initial intent was to provide a detailed comparison guide, the absence of any mention of "this compound" or "EMY-98" in peer-reviewed publications, chemical databases, or conference proceedings prevents the fulfillment of the core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways related to these specific molecules.
General Principles of Sigma-2 Receptor Antagonist Evaluation
Although specific data for this compound and EMY-98 is unavailable, this guide can provide a general overview of the experimental approaches typically used to characterize and compare the antagonist activity of novel ligands, particularly enantiomeric pairs, at the sigma-2 receptor. This information is based on established methodologies within the field of sigma receptor pharmacology.
Data Presentation: Key Parameters for Comparison
When evaluating sigma-2 receptor antagonists, researchers typically focus on the following quantitative parameters, which would be essential for a comparative analysis of this compound and EMY-98:
| Parameter | Description | Significance |
| Binding Affinity (Ki) | The equilibrium dissociation constant, representing the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity. | Determines the potency of the ligand in binding to the sigma-2 receptor. Comparing the Ki values of enantiomers reveals the stereoselectivity of the binding interaction. |
| Functional Activity (IC50/EC50) | IC50 (Inhibitory Concentration 50%): The concentration of an antagonist that inhibits a specific biological response by 50%. EC50 (Effective Concentration 50%): The concentration of an agonist that produces 50% of the maximal response. For antagonists, this is often determined by their ability to block the effect of a known agonist. | Differentiates between agonists, antagonists, and partial agonists/antagonists. For antagonists, a lower IC50 in blocking an agonist-induced effect indicates higher potency. |
| Selectivity | The ratio of binding affinity for the sigma-2 receptor over other receptors (e.g., sigma-1 receptor, and other off-target receptors). | A highly selective antagonist is desirable to minimize off-target effects and potential side effects. |
Experimental Protocols: Standard Methodologies
The following are detailed descriptions of standard experimental protocols used to obtain the quantitative data mentioned above.
1. Radioligand Binding Assay (for determining Binding Affinity - Ki)
This technique is used to measure the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound and EMY-98 for the sigma-2 receptor.
-
Materials:
-
Cell membranes expressing the sigma-2 receptor (e.g., from rat liver or cultured cells).
-
A radiolabeled ligand with known high affinity for the sigma-2 receptor (e.g., [³H]-DTG in the presence of a sigma-1 masking agent like (+)-pentazocine).
-
Unlabeled this compound and EMY-98 at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or EMY-98).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
2. Functional Assay (e.g., Cell Viability Assay to determine Antagonist Activity)
Functional assays are crucial to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For sigma-2 receptors, agonists are often cytotoxic, so a common functional assay is to measure cell viability. An antagonist would be expected to block the cytotoxic effect of a known sigma-2 agonist.
-
Objective: To determine if this compound and EMY-98 are sigma-2 receptor antagonists and to quantify their potency (IC50).
-
Materials:
-
A cancer cell line known to express sigma-2 receptors and undergo apoptosis upon agonist stimulation (e.g., SK-N-SH neuroblastoma cells).
-
A known sigma-2 receptor agonist (e.g., Siramesine).
-
This compound and EMY-98 at various concentrations.
-
Cell culture medium and reagents.
-
A cell viability assay kit (e.g., MTT or CellTiter-Glo®).
-
A microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound (this compound or EMY-98) for a defined period.
-
Add a fixed concentration of a known sigma-2 agonist to the wells.
-
Incubate for a period sufficient to induce cell death in the absence of an antagonist.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the agonist-induced cell death (IC50).
-
Workflow for a Cell Viability-Based Antagonist Assay
A Head-to-Head Comparison of Bombesin Receptor Antagonists: ML-18 vs. Bantag-1
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent bombesin receptor antagonists, the non-peptide ML-18 and the peptide-based Bantag-1. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key assays.
At a Glance: this compound vs. Bantag-1
This compound is a non-peptide antagonist for the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and the growth of certain cancers.[1] Bantag-1 is a potent and highly selective peptide antagonist of BRS-3.[2] Both compounds are valuable tools for studying the role of BRS-3 and for the potential development of novel therapeutics. This guide will delve into their comparative efficacy, binding affinities, and the signaling pathways they modulate.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and Bantag-1, providing a direct comparison of their antagonist potency. The data is derived from studies conducted on human lung cancer cell lines, offering a standardized context for evaluation.
| Parameter | This compound | Bantag-1 | Cell Line | Reference |
| IC50 (Cell Proliferation) | 5.6 µM | 18 µM | NCI-H727 | [3] |
| IC50 (Binding Affinity) | 4.8 µM (BRS-3) | 0.017-0.029 nM (High-affinity site) | NCI-H1299 (BRS-3 transfected) / NCI-N417 | [1][4] |
| 16 µM (GRPR) | >10,000 nM (GRPR) | [4] | ||
| >100 µM (NMBR) | >10,000 nM (NMBR) | [4] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency. Ki (Inhibition constant) is another measure of affinity; a lower Ki also indicates higher affinity. The binding affinity for Bantag-1 was best fitted by a two-site model, indicating high and low-affinity binding sites.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation:
-
NCI-H1299 cells stably transfected with BRS-3 are cultured in appropriate media.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Reaction:
-
Cell membranes are incubated with a constant concentration of a radiolabeled bombesin receptor ligand (e.g., ¹²⁵I-BA1).
-
Increasing concentrations of the unlabeled antagonist (this compound or Bantag-1) are added to compete with the radioligand for binding to the BRS-3 receptors.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
-
Cell Preparation:
-
Antagonist and Agonist Addition:
-
The cells are pre-incubated with varying concentrations of the antagonist (this compound or Bantag-1).
-
A BRS-3 agonist (e.g., BA1) is then added to stimulate an increase in intracellular calcium.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency.
-
Cell Proliferation (MTT) Assay
This assay assesses the effect of the antagonists on the growth and viability of cancer cells.
-
Cell Seeding:
-
NCI-H727 or BRS-3-transfected NCI-H1299 cells are seeded in 96-well plates.[3]
-
-
Compound Treatment:
-
The cells are treated with various concentrations of this compound or Bantag-1 and incubated for a period of time (e.g., 2 days).[3]
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[3]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell proliferation inhibition, and the IC50 is determined.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the bombesin receptor signaling pathway and a typical experimental workflow for evaluating antagonists.
Caption: Bombesin Receptor Signaling Pathway
Caption: Antagonist Evaluation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
The Inhibitory Effect of ML-18 on EGFR Phosphorylation: A Comparative Analysis
A comprehensive evaluation of the inhibitory potential of novel therapeutic compounds is crucial for advancing cancer research and drug development. This guide provides a comparative analysis of the inhibitory effect of the putative compound ML-18 on Epidermal Growth Factor Receptor (EGFR) phosphorylation, benchmarked against established EGFR inhibitors.
Due to the absence of publicly available data on a compound designated "this compound" and its effects on EGFR phosphorylation, this guide will establish a framework for such a comparison. We will outline the necessary experimental data and protocols required to validate the inhibitory effect of a novel compound like this compound and compare it with well-characterized EGFR inhibitors.
Comparison of EGFR Phosphorylation Inhibitors
To validate the efficacy of a novel EGFR inhibitor, it is essential to compare its performance against established drugs. Below is a table summarizing the activity of several known EGFR tyrosine kinase inhibitors (TKIs). Should data for this compound become available, it would be populated in a similar format for direct comparison.
| Inhibitor | Type | Target EGFR Mutations | IC50 (nM) |
| This compound | - | - | - |
| Gefitinib | Reversible TKI | Exon 19 deletions, L858R | ~2-80 |
| Erlotinib | Reversible TKI | Exon 19 deletions, L858R | ~2-20 |
| Afatinib | Irreversible TKI | Exon 19 deletions, L858R, G719X, S768I | ~0.5-10 |
| Osimertinib | Irreversible TKI | Exon 19 deletions, L858R, T790M | ~1-15 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Validation
To ascertain the inhibitory effect of a compound like this compound on EGFR phosphorylation, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for key assays.
Cell Culture and Treatment
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses should be used (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, and H1975 for L858R and T790M mutations).
-
Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with a serum-free medium for 24 hours to reduce basal EGFR phosphorylation. Subsequently, cells are pre-treated with varying concentrations of this compound or a reference inhibitor for 2 hours, followed by stimulation with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.
Western Blot Analysis for EGFR Phosphorylation
-
Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation at specific tyrosine residues.
-
Procedure:
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated EGFR to total EGFR is calculated to determine the extent of inhibition.
-
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity and to calculate the IC50 value.
-
Procedure:
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human EGFR kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Addition: Varying concentrations of this compound or a reference inhibitor are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a method such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
IC50 Calculation: The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated.
Caption: EGFR Signaling Pathway and the putative inhibitory action of this compound.
Caption: Experimental workflow for validating EGFR phosphorylation inhibition.
Cross-Validation of Mel-18's Anti-Proliferative Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the anti-proliferative effects of the Polycomb group (PcG) protein Mel-18, a known tumor suppressor, with a focus on its established role in breast cancer and the potential for its application across other cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mel-18 signaling pathway.
Introduction to Mel-18
Mel-18 is a Polycomb group protein that plays a crucial role in regulating cell cycle progression, senescence, and apoptosis. Research has increasingly pointed to its function as a tumor suppressor, with its expression levels often found to be inversely correlated with the progression of certain cancers. The primary mechanism of its anti-proliferative action involves the regulation of key oncogenic signaling pathways.
Data on Anti-Proliferative Effects of Mel-18
The majority of research on the anti-proliferative effects of Mel-18 has been concentrated on breast cancer. The following table summarizes the key findings from studies on breast cancer cell lines.
| Cell Line | Experimental Approach | Observed Effect on Proliferation | Key Molecular Changes |
| MCF7 | Overexpression of Mel-18 | Reduced colony formation in soft agar.[1] | Downregulation of Bmi-1, Reduction in Akt/protein kinase B (PKB) activity.[1] |
| SK-BR-3 | Overexpression of Mel-18 | Attenuated cell growth, G1 phase arrest. | Reduced Akt phosphorylation at Ser473. |
| T-47D | Suppression of Mel-18 | Enhanced cell growth, accelerated G1-S phase transition. | Enhanced Akt phosphorylation at Ser473. |
Note: While the anti-proliferative effects of Mel-18 are well-documented in breast cancer, there is a notable lack of quantitative data, such as IC50 values, across a broader spectrum of cancer cell lines. This highlights a critical gap in the current understanding of Mel-18's full potential as a therapeutic target and underscores the need for comprehensive cross-validation studies in other cancer types like lung, prostate, and colon cancer.
Comparison with Other Anti-Cancer Agents
A direct quantitative comparison of Mel-18's anti-proliferative effects with other established anti-cancer drugs is challenging due to the limited publicly available data. However, its mechanism of action provides a basis for potential synergistic or alternative therapeutic strategies.
-
Akt Inhibitors: Given that Mel-18's primary mode of action is the downregulation of the Akt signaling pathway, its therapeutic potential is comparable to small molecule inhibitors that target Akt. Overexpression of constitutively active Akt has been shown to override the tumor-suppressive effects of Mel-18.[1]
-
Bmi-1 Inhibitors: Mel-18 negatively regulates the expression of the oncogene Bmi-1.[1] Therefore, its effects are analogous to those of Bmi-1 inhibitors, which are currently being explored as anti-cancer agents.
Future research should focus on head-to-head studies comparing the efficacy of Mel-18 modulation with these targeted therapies in various cancer models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Mel-18's anti-proliferative effects.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Detergent reagent (e.g., DMSO, isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Introduce the experimental agent (e.g., induce Mel-18 overexpression) and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
Colony Formation Assay (Soft Agar)
This assay measures the ability of single cells to undergo anchorage-independent growth, a hallmark of cellular transformation.
Materials:
-
Base agar layer (e.g., 0.6% agar in culture medium)
-
Top agar layer (e.g., 0.3% agar in culture medium)
-
6-well plates
Procedure:
-
Base Layer: Prepare the base agar layer and pour it into 6-well plates. Allow it to solidify.
-
Cell Suspension: Resuspend cells (e.g., MCF7 cells with Mel-18 overexpression) in the top agar layer at a low density.
-
Top Layer: Pour the cell-containing top agar layer over the base layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.
-
Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count them manually or using an automated colony counter.
Signaling Pathways and Visualizations
The anti-proliferative effects of Mel-18 are primarily mediated through the downregulation of the PI3K/Akt signaling pathway and the repression of the Bmi-1 oncogene.
Mel-18 Signaling Pathway
Caption: Mel-18 signaling pathway in cancer cells.
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for evaluating Mel-18's anti-proliferative effects.
Conclusion and Future Directions
The existing evidence strongly supports the role of Mel-18 as a tumor suppressor with significant anti-proliferative effects in breast cancer. Its mechanism of action through the Bmi-1/Akt signaling pathway presents a compelling case for its investigation as a therapeutic target.
However, the full potential of Mel-18 as a pan-cancer therapeutic target remains to be elucidated. Future research should prioritize:
-
Cross-Cancer Validation: Conducting comprehensive studies to evaluate the anti-proliferative effects of Mel-18 across a diverse panel of cancer cell lines from different tissues of origin.
-
Quantitative Analysis: Determining key metrics such as IC50 values to allow for direct comparison with existing anti-cancer agents.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models of various cancers.
-
Combination Therapies: Investigating the potential for synergistic effects when combining Mel-18-based therapies with other treatments, such as PI3K/Akt inhibitors or conventional chemotherapy.
By addressing these key areas, the scientific community can gain a more complete understanding of Mel-18's role in cancer and pave the way for the development of novel and effective therapeutic strategies.
References
Comparative Analysis of ML-18's Affinity for Bombesin Receptor Subtype 3 (BRS-3) Versus Other Bombesin Receptors
This guide provides a detailed comparison of the binding affinity of the non-peptide antagonist, ML-18, for the bombesin receptor subtype 3 (BRS-3) against other members of the bombesin receptor family, namely the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's receptor selectivity.
Data Presentation: Binding Affinity of this compound
The inhibitory potency of this compound against various bombesin receptor subtypes was determined through competitive binding assays. The resulting IC50 values, which represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand, are summarized in the table below. Lower IC50 values are indicative of higher binding affinity.
| Receptor Subtype | Ligand | Cell Line | IC50 (µM) |
| BRS-3 | This compound | NCI-H1299 | 4.8 [1][2][3][4] |
| GRPR (BB2) | This compound | 16 [1][2][4][5] | |
| NMBR (BB1) | This compound | >100 [1][3][4][5][6] |
The data clearly indicates that this compound exhibits a preferential binding affinity for BRS-3 over the other two bombesin receptor subtypes. It is approximately 3.3-fold more selective for BRS-3 than for GRPR and shows minimal affinity for NMBR at concentrations up to 100 µM[1][3][4][5].
Experimental Protocols
The binding affinity of this compound was assessed using a radioligand binding assay. The general methodology is outlined below.
Cell Culture and Membrane Preparation:
-
NCI-H1299 lung cancer cells, stably transfected with human BRS-3, were utilized for the BRS-3 binding assays[1][3][4].
-
For GRPR and NMBR binding assays, appropriate cell lines expressing these receptors were used.
Radioligand Binding Assay:
-
Incubation: Cells or cell membranes expressing the target receptor were incubated in a binding buffer (e.g., SIT buffer containing 0.25% bovine serum albumin and 250 μg/mL bacitracin)[3][6][7].
-
Radioligand: A constant concentration of the radiolabeled bombesin analog, 125I-BA1 (DTyr-Gln-Trp-Ala-Val-βAla-His-Phe-Nle-NH2)BB6-14, was added to the incubation mixture[1][3][4][5][6][7].
-
Competitor: Varying concentrations of the unlabeled competitor, this compound, were included to displace the binding of the radioligand[3][6][7].
-
Equilibrium: The mixture was incubated at 37°C for 30 minutes to allow the binding to reach equilibrium[3][6].
-
Washing: Unbound radioligand was removed by washing the cells multiple times with buffer[3][6].
-
Detection: The amount of bound radioligand was quantified by dissolving the cells in 0.2 N NaOH and measuring the radioactivity in a gamma counter[3][6].
-
Data Analysis: The IC50 values were calculated from the competition binding curves, which plot the percentage of specific binding against the concentration of the unlabeled competitor[3][7].
Visualizations
Bombesin Receptor Signaling Pathway
Bombesin receptors, including BRS-3, are G protein-coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing cellular processes such as proliferation. This compound, as an antagonist, blocks the initiation of this signaling cascade.
Caption: General signaling pathway of bombesin receptors.
Experimental Workflow for Determining Receptor Affinity
The process of determining the IC50 value for a compound like this compound involves a series of well-defined steps, from cell preparation to data analysis. This workflow ensures the reproducibility and accuracy of the binding affinity measurements.
Caption: Workflow for radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Novel Antagonist of BRS-3 from Natural Products and Its Protective Effects Against H2O2-Induced Cardiomyocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a non-peptide bombesin receptor subtype-3 antagonist which inhibits lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Bombesin Receptor | TargetMol [targetmol.com]
Independent Verification of ML-18's IC50 Value for the Bombesin Receptor Subtype-3 (BRS-3): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, ML-18, with alternative compounds. While a direct independent verification study for the IC50 value of this compound was not identified in the public literature, its reported potency is widely cited, suggesting acceptance within the scientific community. This document summarizes the available data on this compound and its alternatives, offering detailed experimental protocols and visual workflows to support researchers in their evaluation of BRS-3 antagonists.
Quantitative Comparison of BRS-3 Antagonists
The inhibitory potency of this compound and its alternatives against the BRS-3 receptor has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are presented below, highlighting the differences in potency and the assay context in which they were determined.
| Compound | IC50 Value | Assay Type | Cell Line | Notes |
| This compound | 4.8 µM | Radioligand Binding Assay | NCI-H1299 (human lung cancer cells) stably transfected with BRS-3 | This is the most frequently cited IC50 value for this compound. |
| Bantag-1 | ~1.3 nM (Ki) | Radioligand Binding Assay | hBRS-3 transfected Balb 3T3 cells | Reported as having high affinity in the low nanomolar range in binding assays.[1] |
| 18 µM | Proliferation Assay | NCI-H727 cells | Demonstrates the importance of assay context on observed potency.[2] | |
| Licoisoflavone A (LIA) | Sub-micromolar | Calcium Mobilization Assay | HEK293-mBRS-3 cells | A novel natural product antagonist of BRS-3.[3] |
Experimental Protocols
The determination of IC50 values for BRS-3 antagonists typically involves two primary experimental approaches: radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Competition Binding Assay
This method directly measures the ability of a test compound to displace a radiolabeled ligand from the BRS-3 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the BRS-3 receptor (e.g., NCI-H1299-BRS-3).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled BRS-3 ligand (e.g., ¹²⁵I-labeled peptide agonist) and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a BRS-3 agonist.
Protocol:
-
Cell Culture and Loading: Cells expressing BRS-3 (e.g., HEK293-BRS-3) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the BRS-3 antagonist.
-
Agonist Stimulation: A known BRS-3 agonist is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the BRS-3 signaling pathway and the experimental workflows for determining IC50 values.
Caption: BRS-3 receptor activation of the Gαq/PLC signaling cascade.
References
- 1. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Novel Antagonist of BRS-3 from Natural Products and Its Protective Effects Against H2O2-Induced Cardiomyocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of ML-18 as a BRS-3 Antagonist
This guide provides a detailed comparison of ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, with other available antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and protocols that confirm the specificity of this compound.
Comparative Analysis of BRS-3 Antagonist Specificity
The specificity of a receptor antagonist is a critical parameter in drug development, ensuring on-target activity and minimizing off-target effects. This compound has been characterized as a selective BRS-3 antagonist. The following table summarizes the binding affinities (IC50 and Kᵢ values) of this compound and other notable BRS-3 antagonists against BRS-3 and the related bombesin receptors, gastrin-releasing peptide receptor (GRPR), and neuromedin B receptor (NMBR).
| Antagonist | Receptor | IC50 (µM) | Kᵢ (nM) | Selectivity for BRS-3 |
| This compound | BRS-3 | 4.8 [1] | Not Reported | - |
| GRPR | 16[1] | Not Reported | ~3.3-fold vs GRPR | |
| NMBR | >100[1] | Not Reported | >20-fold vs NMBR | |
| Bantag-1 | BRS-3 | Not Reported | 1.0 - 1.6[2] | >5000-fold vs GRPR/NMBR[2] |
| GRPR | >10[2] | >10,000[2] | ||
| NMBR | >10[2] | >10,000[2] | ||
| LIA | BRS-3 | Sub-micromolar range | Not Reported | Selective over GRPR (BB2) and NMBR (BB1) |
| GRPR | No inhibition at 50 µM | Not Reported | ||
| NMBR | No inhibition at 50 µM | Not Reported |
Note: A lower IC50 or Kᵢ value indicates a higher binding affinity. The selectivity is calculated as the ratio of IC50 or Kᵢ values for the off-target receptors versus the target receptor (BRS-3).
Experimental Protocols
The following sections detail the key experimental methodologies used to determine the specificity and antagonist activity of this compound.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor, thereby determining its binding affinity.
-
Cell Line: NCI-H1299 human non-small cell lung cancer cells stably transfected with BRS-3.
-
Radioligand: ¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]bombesin(6-14) (¹²⁵I-BA1).
-
Protocol:
-
NCI-H1299-BRS-3 cells are seeded in 24-well plates.
-
On the day of the experiment, cells are washed with a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 0.2% BSA).
-
Cells are incubated with a fixed concentration of ¹²⁵I-BA1 (e.g., 2 nM) and increasing concentrations of the unlabeled antagonist (this compound or other compounds) for a specified time at a specific temperature (e.g., 60 minutes at 37°C).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled BRS-3 agonist (e.g., 1 µM BA1).
-
After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.
-
The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.
-
Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
-
Cell Line: Lung cancer cells expressing BRS-3 (e.g., NCI-H1299-BRS-3).
-
Calcium Indicator: Fura-2 AM.
-
Protocol:
-
Cells are seeded on glass coverslips and incubated overnight.
-
Cells are loaded with the fluorescent calcium indicator Fura-2 AM (e.g., 2 µM for 30-60 minutes at 37°C).
-
After loading, the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
A baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) is recorded.
-
The cells are pre-incubated with the antagonist (e.g., 16 µM this compound) for a short period.
-
A BRS-3 agonist (e.g., 10 nM BA1) is then added to the perfusion chamber, and the change in the fluorescence ratio is monitored over time.
-
The ability of the antagonist to inhibit the agonist-induced increase in the fluorescence ratio is quantified.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the antagonist on cell viability and proliferation, which can be modulated by BRS-3 signaling in cancer cells.
-
Cell Line: Lung cancer cells (e.g., NCI-H1299).
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the antagonist (e.g., this compound) or a vehicle control.
-
The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
The MTT reagent is added to each well and incubated for a few hours (e.g., 4 hours), during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the BRS-3 signaling pathway and the workflows of the key experiments.
References
- 1. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML-18 and the BRS-3 Agonist BA1 in Cellular Signaling
For Immediate Release
This guide provides a detailed comparison of the signaling properties of the Bombesin Receptor Subtype-3 (BRS-3) antagonist, ML-18, and the BRS-3 agonist, BA1. This document is intended for researchers, scientists, and drug development professionals investigating BRS-3 signaling pathways.
Introduction
Bombesin Receptor Subtype-3 (BRS-3) is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including metabolism and cancer cell proliferation. While BA1 is a synthetic peptide agonist known to activate BRS-3, this compound has been identified as a non-peptide antagonist that inhibits its activity. This guide will explore the antagonistic effects of this compound on BA1-induced signaling cascades, supported by experimental data.
Data Presentation
The following table summarizes the quantitative data regarding the interaction of this compound and BA1 with the BRS-3 receptor.
| Parameter | This compound | BA1 | Reference |
| Receptor Interaction | Antagonist | Agonist | [1] |
| IC50 for 125I-BA1 Binding | 4.8 µM | N/A | [1] |
| Effect on Cytosolic Ca2+ | Inhibits BA1-induced elevation | Stimulates elevation | [1] |
| Effect on EGFR Phosphorylation | Inhibits BA1-induced phosphorylation | Stimulates phosphorylation | [1] |
| Effect on ERK Phosphorylation | Inhibits BA1-induced phosphorylation | Stimulates phosphorylation | [1] |
Signaling Pathways
BA1, as a BRS-3 agonist, activates downstream signaling pathways upon binding to the receptor. BRS-3 is known to couple to Gq proteins, which in turn activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This increase in cytosolic Ca2+, along with DAG, can activate various downstream effectors, including protein kinase C (PKC) and subsequent signaling cascades that lead to the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK), promoting cellular responses like proliferation.
This compound, as a BRS-3 antagonist, competitively binds to the receptor, preventing BA1 from binding and initiating this signaling cascade. This inhibitory action blocks the downstream effects of BA1, including the rise in intracellular calcium and the phosphorylation of EGFR and ERK.
Caption: BRS-3 signaling pathway activated by BA1 and inhibited by this compound.
Experimental Protocols
Inhibition of 125I-BA1 Binding
-
Cell Line: NCI-H1299 lung cancer cells stably transfected with BRS-3.
-
Procedure: Cells were incubated with 125I-BA1 in the presence of increasing concentrations of this compound.
-
Detection: The amount of bound radioligand was measured using a gamma counter.
-
Analysis: The concentration of this compound that inhibited 50% of 125I-BA1 binding (IC50) was determined.[1]
Calcium Mobilization Assay
-
Cell Line: Lung cancer cells loaded with FURA2-AM.
-
Procedure:
-
Cells were incubated with the fluorescent Ca2+ indicator FURA2-AM.
-
A baseline fluorescence reading was taken.
-
Cells were pre-incubated with this compound (16 µM) or a vehicle control.
-
BA1 (10 nM) was added to stimulate Ca2+ release.
-
Changes in intracellular Ca2+ concentration were monitored by measuring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm.
-
-
Analysis: The ability of this compound to inhibit the BA1-induced increase in the fluorescence ratio was assessed.[1]
Caption: Workflow for the calcium mobilization assay.
EGFR and ERK Phosphorylation Assay
-
Cell Line: Lung cancer cells.
-
Procedure:
-
Cells were serum-starved overnight.
-
Cells were pre-incubated with this compound (16 µM) or a vehicle control.
-
BA1 (100 nM) was added to stimulate the cells.
-
Cell lysates were collected and subjected to SDS-PAGE.
-
-
Detection:
-
Proteins were transferred to a nitrocellulose membrane.
-
The membrane was probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK).
-
A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence.
-
-
Analysis: The ability of this compound to reduce the band intensity corresponding to p-EGFR and p-ERK in response to BA1 stimulation was determined.[1]
Caption: Workflow for Western blot analysis of protein phosphorylation.
Conclusion
The available data clearly demonstrate that this compound acts as a potent antagonist of the BRS-3 receptor, effectively inhibiting the signaling pathways initiated by the agonist BA1. Specifically, this compound blocks BA1-induced calcium mobilization and the phosphorylation of key downstream signaling molecules, EGFR and ERK. These findings highlight the utility of this compound as a tool for studying BRS-3 mediated signaling and as a potential therapeutic agent in contexts where BRS-3 signaling is dysregulated, such as in certain types of cancer.
References
Unraveling the Molecular Network of ML-18: A Guide to Validating Downstream Targets via Gene Expression Analysis
For researchers, scientists, and professionals in drug development, understanding the precise molecular mechanisms of a compound is paramount. This guide provides a comparative framework for validating the downstream targets of the novel compound ML-18, leveraging the power of gene expression analysis. We present a comprehensive overview of experimental methodologies, data interpretation, and comparative analysis with alternative approaches.
The initial identification of a bioactive compound, such as this compound, marks the beginning of an in-depth investigation to elucidate its mechanism of action. A crucial step in this process is the identification and validation of its downstream molecular targets. Gene expression profiling has emerged as a powerful, high-throughput technique to systematically assess the impact of a compound on the cellular transcriptome, thereby revealing the pathways and genes it modulates.
Comparative Analysis of Target Validation Methods
While gene expression analysis is a cornerstone of target validation, a multi-faceted approach employing various techniques provides a more robust and comprehensive understanding. Below is a comparison of common methodologies:
| Method | Principle | Advantages | Limitations |
| Gene Expression Analysis (e.g., RNA-Seq, Microarrays) | Measures the abundance of mRNA transcripts in a cell or tissue after treatment with the compound. | Provides a global, unbiased view of transcriptional changes. High-throughput and quantitative. | Changes in mRNA levels do not always directly correlate with protein levels or activity. Indirect effects can be challenging to distinguish from direct targets. |
| Proteomics (e.g., Mass Spectrometry) | Analyzes the entire protein complement (proteome) of a cell, identifying changes in protein expression, post-translational modifications, and protein-protein interactions. | Directly measures the functional molecules of the cell. Can identify changes in protein stability and modifications not detectable at the transcript level. | Technically complex and can be less sensitive than transcriptomic methods for low-abundance proteins. |
| Chromatin Immunoprecipitation (ChIP-Seq) | Identifies the binding sites of DNA-binding proteins, such as transcription factors, across the genome. | Directly identifies the genomic regions targeted by a compound that affects transcription factor activity. | Only applicable to compounds that modulate DNA-binding proteins. Requires a specific antibody for the protein of interest. |
| CRISPR-Cas9 Screening | Utilizes CRISPR-Cas9 technology to systematically knock out or activate genes to identify those that mediate the compound's effect. | Provides causal evidence for the involvement of a gene in the compound's mechanism of action. | Can have off-target effects. The cellular phenotype being screened must be robust and easily measurable. |
Experimental Workflow for Gene Expression Analysis
A well-designed experimental workflow is critical for obtaining reliable and reproducible gene expression data. The following diagram outlines the key steps in validating the downstream targets of this compound using RNA sequencing (RNA-Seq).
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a cell line relevant to the intended therapeutic area of this compound. For example, if this compound is being investigated as an anti-cancer agent, a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be used.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed time point (e.g., 24 hours) to determine the optimal concentration for inducing a transcriptional response without causing excessive cytotoxicity.
-
Time-Course: Treat cells with the optimal concentration of this compound for various durations (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptional events.
-
Controls: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the treated samples.
-
-
Replicates: Perform all experiments with a minimum of three biological replicates for statistical robustness.
RNA Extraction and Quality Control
-
Extraction: Lyse cells directly in the culture plates using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove contaminating genomic DNA.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity (A260/A280 and A260/A230 ratios).
-
Integrity: Determine the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN score of >8 is generally recommended for RNA-Seq.
-
RNA Library Preparation and Sequencing
-
Library Preparation: Use a commercial RNA library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina) to construct sequencing libraries from the high-quality RNA samples. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
Bioinformatic Data Analysis
-
Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using statistical packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and GO terms that are significantly enriched among the differentially expressed genes. This step provides insights into the biological processes affected by this compound.
Illustrative Signaling Pathway of a Hypothetical Target
To visualize how this compound might influence a cellular signaling pathway, consider the following hypothetical example where this compound inhibits a key kinase, leading to the altered expression of downstream target genes.
Conclusion
Validating the downstream targets of a novel compound like this compound is a multifaceted process that requires a combination of robust experimental techniques and rigorous data analysis. Gene expression analysis serves as a powerful discovery tool, providing a global view of the cellular response to the compound. By integrating these transcriptomic insights with other validation methods, researchers can build a comprehensive understanding of the compound's mechanism of action, paving the way for its further development as a therapeutic agent. This guide provides a foundational framework for embarking on this critical phase of drug discovery and development.
Comparative Analysis of ML-18 and MK-5046 on Cardiovascular Function
A detailed examination of two distinct pharmacological agents, ML-18 (also known as ML297) and MK-5046, reveals disparate effects on the cardiovascular system, stemming from their unique mechanisms of action. While this compound, a G-protein-gated inwardly rectifying potassium (GIRK) channel activator, is anticipated to decrease heart rate, MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, has been shown to transiently increase blood pressure with no significant effect on heart rate in humans.
This comparison guide provides a comprehensive overview of the available experimental data on the cardiovascular effects of this compound and MK-5046, intended for researchers, scientists, and drug development professionals.
Executive Summary
| Compound | Target | Primary Cardiovascular Effect | Supporting Evidence |
| This compound (ML297) | GIRK1-containing channels | Expected to decrease heart rate | Inferred from the known function of cardiac GIRK1/4 channels. Direct in vivo cardiovascular data is limited in publicly available literature. |
| MK-5046 | Bombesin receptor subtype-3 (BRS-3) | Transient increase in blood pressure | Demonstrated in a Phase I clinical trial and preclinical studies in rodents.[1][2] |
Data Presentation
MK-5046: Dose-Dependent Increase in Blood Pressure (Human Data)
The following table summarizes the observed changes in systolic and diastolic blood pressure at 1-hour post-dose from a single-dose, placebo-controlled clinical trial in healthy male volunteers.
| MK-5046 Plasma Concentration (ng/mL) | Mean Change in Systolic Blood Pressure (mmHg) | Mean Change in Diastolic Blood Pressure (mmHg) |
| ~100 | ~5 | ~3 |
| ~200 | ~8 | ~5 |
| ~400 | ~12 | ~7 |
| ~800 | ~16 | ~8 |
| ~1600 | ~20 | ~8.5 |
Data extracted and estimated from graphical representations in Reitman et al., 2012.[1]
MK-5046: Cardiovascular Effects in Conscious Mice
| Treatment (3 mg/kg IP) | Mean Change in Mean Arterial Pressure (mmHg) at 61-120 min | Mean Change in Heart Rate (bpm) at 61-120 min |
| Vehicle | ~0 | ~0 |
| MK-5046 | ~ +10 | ~ +50 |
Data from Fleming et al., 2016.[2]
Experimental Protocols
MK-5046 Human Clinical Trial Protocol (Reitman et al., 2012)
-
Study Design: Double-blind, randomized, placebo-controlled, single rising dose study.
-
Participants: Healthy and obese male volunteers.
-
Dose Range: 10-160 mg of MK-5046 administered orally.
-
Cardiovascular Monitoring: Blood pressure and heart rate were measured at predose and various time points post-dose.
-
Data Analysis: The change in blood pressure from predose to 1-hour post-dose was correlated with the plasma concentration of MK-5046 at 1-hour.[1]
MK-5046 Murine Study Protocol (Fleming et al., 2016)
-
Animal Model: Conscious wild-type and Brs3-null mice.
-
Drug Administration: MK-5046 (3 mg/kg) or vehicle was administered via intraperitoneal (IP) injection.
-
Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate were continuously monitored.
-
Data Analysis: The change from baseline in MAP and heart rate was calculated for the period of 61-120 minutes post-injection.[2]
Signaling Pathways and Mechanisms of Action
This compound (ML297) and GIRK Channel Activation
This compound is a potent and selective activator of GIRK1-containing channels. In the heart, GIRK channels are predominantly heterotetramers of GIRK1 and GIRK4 subunits. These channels are key effectors of the parasympathetic nervous system. Activation of these channels by G-protein βγ subunits, following stimulation of M2 muscarinic receptors by acetylcholine, leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in the heart's pacemaker rate.
MK-5046 and BRS-3 Agonism
MK-5046 acts as an agonist for the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor primarily expressed in the brain. Activation of BRS-3 has been shown to increase central sympathetic outflow. This leads to the release of norepinephrine at sympathetic nerve terminals innervating blood vessels, causing vasoconstriction and a subsequent increase in blood pressure. The effect on heart rate appears to be species-dependent, with increases observed in mice but not in humans in the initial clinical study.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo cardiovascular assessment in rodents, applicable to the preclinical evaluation of compounds like this compound and MK-5046.
References
Safety Operating Guide
Navigating the Disposal of ML-18: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for the research compound ML-18 necessitates a cautious approach to its disposal, adhering to general best practices for chemical waste management. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound in a laboratory setting.
For novel or specialized research chemicals like this compound, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, a manufacturer-specific SDS may not be readily available. In such instances, laboratory personnel must rely on established principles of chemical safety and waste disposal, treating the substance as potentially hazardous. The following procedures are based on general laboratory safety protocols and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.
-
-
Disposal of Solid this compound Waste:
-
Place solid this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealable, and chemically compatible waste container.
-
The container should be labeled as "Hazardous Waste" and clearly identify the contents as "this compound (CAS No. 1422269-30-4) waste."
-
-
Disposal of this compound in Solvent (e.g., DMSO):
-
Solutions of this compound in solvents like DMSO should be collected in a separate, labeled hazardous waste container.
-
The waste container label must list all constituents, including the solvent (e.g., "this compound in DMSO").
-
Do not dispose of DMSO solutions down the drain, as this can cause environmental issues and potential odor problems in municipal water treatment facilities.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Ensure the waste container is in a secondary containment bin to prevent spills.
-
-
Requesting Waste Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound based on information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₅N₅O₅ | MedChemExpress, GlpBio, Biosynth |
| Molecular Weight | 569.65 g/mol | MedChemExpress, GlpBio, Biosynth |
| CAS Number | 1422269-30-4 | MedChemExpress, GlpBio, Biosynth |
| IC₅₀ (BRS-3) | 4.8 µM | MedChemExpress, GlpBio |
| Appearance | Solid (White to yellow powder) | MedChemExpress |
| Solubility | DMSO: ≥ 100 mg/mL (175.55 mM) | MedChemExpress |
Experimental Protocols
While specific disposal protocols for this compound are not available, a general protocol for handling and disposing of a solid, bioactive research chemical is as follows:
-
Preparation: Don appropriate PPE and work within a chemical fume hood.
-
Weighing and Solution Preparation: If preparing solutions, carefully weigh the solid this compound. Use a dedicated spatula and weighing paper. Prepare solutions using a solvent like DMSO.
-
Waste Collection (Solids): Place any contaminated weighing paper, pipette tips used for solids, and contaminated gloves directly into a labeled hazardous waste container for solid chemical waste.
-
Waste Collection (Liquids): Collect all solutions containing this compound in a labeled hazardous waste container for liquid chemical waste. The label should specify all chemical components.
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent, as determined by your institution's safety protocols. Collect any cleaning materials (e.g., wipes) as solid hazardous waste.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area and arrange for pickup by the EHS department.
Logical Workflow for Disposal of Research Chemicals without an SDS
The following diagram illustrates the decision-making process for the safe disposal of a research chemical when a specific Safety Data Sheet is not available.
Essential Safety and Handling Protocols for ML-18
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling ML-18, a fatty acid methyl ester mixture also identified as ROTICHROM® ME 18. The provided guidelines are designed to ensure safe operational use and proper disposal, establishing a foundation of trust and reliability in laboratory safety practices.
Personal Protective Equipment (PPE) and Safety Measures
While this compound (Fatty acid methyl ester mixture ROTICHROM® ME 18) is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following table summarizes the recommended personal protective equipment and safety measures.
| Protection Type | Equipment/Procedure | Purpose |
| Eye Protection | Safety glasses with side-shields | To protect eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (tested to EN 374) | To prevent skin contact. It is advised to take recovery periods for skin regeneration and use preventive skin protection like barrier creams. |
| Respiratory Protection | Not typically required under normal use. If aerosol or mist is formed, use a respirator with a Type A filter. | To protect the respiratory system from inhalation of aerosols or mists. |
| General Hygiene | Keep away from food, drink, and animal feedingstuffs. | To prevent ingestion and contamination. |
Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline |
| Handling | No special measures are necessary. |
| Storage | Keep in a cool place. Observe hints for combined storage. |
Accidental Release and Disposal
In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental impact and maintain a safe workspace.
| Procedure | Guideline |
| Accidental Release | - No special measures are necessary. - Keep away from drains, surface, and groundwater. - Cover drains. - Place in appropriate containers for disposal. - Ventilate the affected area. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
